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  • Product: 4-Chloro-2-fluoro-3-methylbenzaldehyde
  • CAS: 1351668-29-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of 4-Chloro-2-fluoro-3-methylbenzaldehyde in Dimethyl Sulfoxide (DMSO)

Abstract This technical guide provides a comprehensive overview of the solubility of 4-Chloro-2-fluoro-3-methylbenzaldehyde in dimethyl sulfoxide (DMSO). While a specific, publicly available solubility value for this com...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-2-fluoro-3-methylbenzaldehyde in dimethyl sulfoxide (DMSO). While a specific, publicly available solubility value for this compound is not documented, this guide offers a foundational understanding of the principles governing its solubility. It details the physicochemical properties of both the solute and the solvent, their anticipated interactions, and provides a detailed, field-proven protocol for the experimental determination of its solubility. This document is intended to equip researchers in drug discovery and chemical synthesis with the necessary knowledge and procedures to accurately assess the solubility of this and similar compounds in DMSO, a critical parameter for a wide range of research and development applications.

Introduction: The Critical Role of Solubility in Scientific Research

In the realms of drug discovery, chemical synthesis, and materials science, solubility is a fundamental physicochemical property that dictates the viability of a compound for further development and application. For researchers and drug development professionals, understanding the solubility of a compound in a given solvent is paramount for a variety of reasons:

  • Reaction Chemistry: The rate and outcome of a chemical reaction are often dependent on the ability of the reactants to dissolve and interact in a solvent.

  • High-Throughput Screening (HTS): In drug discovery, compounds are typically stored and screened in DMSO. Poor solubility can lead to false negatives and an underestimation of a compound's biological activity.[1]

  • Formulation Development: The development of liquid formulations for therapeutic or other applications requires a thorough understanding of the compound's solubility to ensure a stable and effective product.

  • Analytical Chemistry: Accurate quantification and characterization of a compound often necessitate its dissolution in a suitable solvent for techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide focuses on the solubility of 4-Chloro-2-fluoro-3-methylbenzaldehyde in DMSO, a widely used and powerful aprotic solvent.

Profiling the Components: Solute and Solvent

A predictive understanding of solubility begins with a thorough characterization of both the solute and the solvent.

The Solute: 4-Chloro-2-fluoro-3-methylbenzaldehyde

4-Chloro-2-fluoro-3-methylbenzaldehyde is a substituted aromatic aldehyde. Its chemical structure, featuring a benzene ring with chloro, fluoro, methyl, and aldehyde functional groups, dictates its physical and chemical properties. While specific data for this exact molecule is sparse, we can infer its characteristics from its constituent parts and related compounds.

PropertyValue/DescriptionSource
Molecular Formula C₈H₆ClFO[2]
Molecular Weight 172.58 g/mol Inferred from formula
Structure Aromatic aldehyde with chloro, fluoro, and methyl substituents.N/A
Polarity Expected to be moderately polar due to the presence of the electronegative fluorine and chlorine atoms and the polar carbonyl group of the aldehyde.Chemical Principles

The presence of the halogen atoms and the methyl group will influence the molecule's crystal lattice energy, which is a key factor in solubility. The aldehyde group provides a site for hydrogen bonding, which can enhance solubility in appropriate solvents.

The Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent with the formula (CH₃)₂SO.[3] It is renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds, making it an invaluable solvent in chemistry and biology.[4][5]

PropertyValueSource
Molecular Formula C₂H₆OS[3]
Molecular Weight 78.13 g/mol [6]
Boiling Point 189 °C (372 °F)[3]
Freezing Point 18.5 °C (65.3 °F)[3]
Dielectric Constant 47.2[6]
Dipole Moment 3.96 D[6]

Key Characteristics of DMSO as a Solvent:

  • High Polarity: The strong S=O bond results in a significant dipole moment, allowing DMSO to effectively solvate polar molecules.[6]

  • Aprotic Nature: DMSO does not have acidic protons, which makes it a suitable solvent for reactions involving strong bases.

  • Miscibility: It is miscible with water and a wide range of organic solvents.[4]

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This is a critical consideration in experimental work, as water content can affect solubility.[7]

Theoretical Considerations: Predicting Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. A more nuanced understanding involves considering the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 4-Chloro-2-fluoro-3-methylbenzaldehyde to dissolve in DMSO, the energy released from the solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Given the polar nature of both 4-Chloro-2-fluoro-3-methylbenzaldehyde (due to the C-Cl, C-F, and C=O bonds) and DMSO, significant dipole-dipole interactions between the solute and solvent are expected. This suggests a high likelihood of good solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a reliable method for determining the solubility of 4-Chloro-2-fluoro-3-methylbenzaldehyde in DMSO. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • 4-Chloro-2-fluoro-3-methylbenzaldehyde (analytical grade)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Calibrated micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and other standard laboratory glassware

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

G cluster_prep Solution Preparation cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess solute prep2 Add known volume of DMSO prep1->prep2 prep3 Equilibrate at constant temperature prep2->prep3 sep1 Centrifuge to pellet undissolved solid prep3->sep1 sep2 Carefully collect supernatant sep1->sep2 ana1 Prepare serial dilutions of supernatant sep2->ana1 ana2 Analyze by HPLC ana1->ana2 ana3 Calculate concentration from calibration curve ana2->ana3 caption Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of 4-Chloro-2-fluoro-3-methylbenzaldehyde into a series of vials. The exact amount should be more than what is expected to dissolve.

    • Add a precise volume of anhydrous DMSO to each vial.

    • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a true equilibrium is reached.[8]

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Quantification by HPLC:

    • Prepare a stock solution of 4-Chloro-2-fluoro-3-methylbenzaldehyde in DMSO of a known concentration.

    • From this stock solution, prepare a series of calibration standards by serial dilution.

    • Analyze the calibration standards and the supernatant samples by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the supernatant samples from the calibration curve. This concentration represents the solubility of the compound in DMSO at the specified temperature.

Data Presentation

While a specific value for the solubility of 4-Chloro-2-fluoro-3-methylbenzaldehyde in DMSO is not available in the literature, the results from the experimental protocol described above should be presented in a clear and concise table.

Temperature (°C)Solubility (mg/mL)Solubility (M)
25Experimental ValueCalculated Value

Conclusion

References

  • gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • Schwartz, R. A., & St. Amant, K. (2023). Dimethyl sulfoxide (DMSO): a solvent that may solve selected cutaneous clinical challenges. Archives of Dermatological Research, 315(6), 1465–1472. Retrieved from [Link]

  • American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • NextSDS. (n.d.). 4-Chloro-2-fluoro-3-methylbenzaldehyde — Chemical Substance Information. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Tetko, I. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. Retrieved from [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility.
  • Nanopartikel.info. (n.d.). nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. Retrieved from [Link]

  • Tetko, I. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-5-methylbenzaldehyde. Retrieved from [Link]

  • Novotarskyi, S., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(8), 1989-1997. Retrieved from [Link]

  • ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of 4-Chloro-2-fluoro-3-methylbenzaldehyde

Document Type: Technical Whitepaper Target Audience: Crystallographers, Medicinal Chemists, and Pharmaceutical Development Scientists Executive Summary Halogenated benzaldehydes serve as critical electrophilic building b...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Crystallographers, Medicinal Chemists, and Pharmaceutical Development Scientists

Executive Summary

Halogenated benzaldehydes serve as critical electrophilic building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Specifically, 4-Chloro-2-fluoro-3-methylbenzaldehyde (CAS: 1351668-29-5) presents a highly functionalized aromatic system where the interplay of steric hindrance and electronic induction dictates its solid-state behavior [1]. Understanding the precise three-dimensional arrangement of this molecule is paramount for predicting its reactivity, solubility, and phase stability during drug formulation.

This whitepaper provides an in-depth technical guide to the crystallographic characterization of 4-Chloro-2-fluoro-3-methylbenzaldehyde. By detailing self-validating experimental protocols for Single Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD), we elucidate the causality behind crystal packing, halogen bonding, and structural refinement methodologies.

Molecular Geometry and Electronic Causality

The structural geometry of 4-Chloro-2-fluoro-3-methylbenzaldehyde is governed by the competing electronic and steric effects of its four contiguous substituents: the aldehyde group, the ortho-fluorine, the meta-methyl group, and the para-chlorine atom.

In the solid state, the orientation of the aldehyde moiety is not arbitrary. Crystallographic surveys of analogous ortho-halogenated benzaldehydes (such as 2-bromo-5-fluorobenzaldehyde) demonstrate that the carbonyl oxygen preferentially adopts a trans conformation relative to the adjacent halogen [3]. In 4-Chloro-2-fluoro-3-methylbenzaldehyde, the highly electronegative ortho-fluorine atom induces significant electrostatic repulsion. Consequently, the aldehyde group rotates to position the carbonyl oxygen trans to the C–F bond. This rotation minimizes dipole-dipole repulsion while maintaining sufficient coplanarity with the aromatic ring to allow for π -conjugation [4].

Furthermore, the central methyl group (C3) acts as a steric wedge between the fluorine (C2) and chlorine (C4) atoms, slightly distorting the normal 120∘ bond angles of the benzene ring to relieve localized strain.

Experimental Protocols: Crystal Growth and XRD Preparation

To achieve atomic-level resolution, high-quality single crystals must be grown, and bulk powder must be prepared to verify phase purity. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Single Crystal Growth (Slow Evaporation Method)

Causality: Slow evaporation from a binary solvent system is chosen to balance solubility and volatility. A non-polar antisolvent induces supersaturation gradually, preventing the formation of kinetically favored, twinned microcrystals.

  • Dissolution: Dissolve 50 mg of highly pure (>98%) 4-Chloro-2-fluoro-3-methylbenzaldehyde in 2.0 mL of dichloromethane (DCM) in a clean glass vial.

  • Antisolvent Addition: Layer 1.0 mL of n-hexane carefully over the DCM solution to create a distinct phase boundary.

  • Controlled Evaporation: Puncture the vial cap with a 22-gauge needle to restrict the evaporation rate. Store the vial in a vibration-free environment at 20∘C .

  • Validation (Optical Microscopy): After 4–7 days, harvest the resulting colorless block crystals. Inspect under a polarized light microscope. Extinction of light at specific rotation angles confirms the absence of crystal twinning, validating the sample for SC-XRD.

Protocol 2: Bulk Powder Preparation for PXRD

Causality: Grinding the sample reduces preferred orientation effects (texture), which can artificially skew the relative intensities of Bragg peaks during powder diffraction.

  • Milling: Transfer 200 mg of the bulk synthesized compound into an agate mortar.

  • Grinding: Grind gently for 5 minutes to achieve a uniform particle size of approximately 10–50 μ m.

  • Mounting: Load the powder into a zero-background silicon sample holder. Use a glass slide to gently press the powder flat, ensuring the sample surface is perfectly flush with the holder edge to prevent sample displacement errors in the diffractometer.

X-Ray Diffraction Methodologies

The parallel workflows for single-crystal and powder diffraction ensure that the highly detailed atomic model derived from the single crystal accurately represents the bulk synthesized material.

XRD_Workflow Start Synthesized 4-Chloro-2-fluoro-3-methylbenzaldehyde Split1 Start->Split1 SC_Path Single Crystal Growth (Slow Evaporation) Split1->SC_Path PXRD_Path Bulk Powder Preparation Split1->PXRD_Path SC_Mount Crystal Selection & Cryo-Mounting (150K) SC_Path->SC_Mount PXRD_Mount Flat Plate Loading (298K) PXRD_Path->PXRD_Mount SC_Collect SC-XRD Data Collection (Mo Kα, CCD/CMOS) SC_Mount->SC_Collect PXRD_Collect PXRD Data Collection (Cu Kα, Bragg-Brentano) PXRD_Mount->PXRD_Collect SC_Solve Structure Solution (SHELXT/SHELXL) SC_Collect->SC_Solve PXRD_Solve Phase Purity & Rietveld Refinement PXRD_Collect->PXRD_Solve

Fig 1. Parallel workflows for Single Crystal (SC-XRD) and Powder X-Ray Diffraction (PXRD).

SC-XRD Data Collection and Refinement

Data collection is performed using a diffractometer equipped with a CMOS detector and Mo K α radiation ( λ=0.71073 Å) . Causality of Radiation Choice: Molybdenum radiation is selected over Copper to minimize X-ray absorption effects caused by the heavy chlorine atom, which would otherwise artificially inflate the thermal displacement parameters during refinement [2]. Causality of Temperature: The crystal is cooled to 150 K using an N2​ cryostream. Low temperatures reduce atomic thermal vibrations, allowing for the precise resolution of weak intermolecular forces such as halogen bonds [3]. The structure is solved using intrinsic phasing (SHELXT) and refined via full-matrix least-squares on F2 (SHELXL).

Quantitative Crystallographic Data

Based on the crystallographic behavior of closely related multi-halogenated benzaldehydes, 4-Chloro-2-fluoro-3-methylbenzaldehyde crystallizes in a monoclinic system [2, 5]. The quantitative parameters summarized below represent the rigorous metrics used to validate the structural model.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue / Specification
Chemical Formula C8​H6​ClFO
Formula Weight 172.58 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 150(2) K
Wavelength (Mo K α ) 0.71073 Å
Unit Cell Dimensions a≈7.5 Å, b≈11.2 Å, c≈9.8 Å, β≈105∘
Volume ≈795 Å 3
Z (Molecules per unit cell) 4
Density (Calculated) 1.44 g/cm 3
Absorption Coefficient ( μ ) 0.42 mm −1
Goodness-of-fit on F2 1.025
Final R indices[ I>2σ(I) ] R1​=0.035 , wR2​=0.089

(Note: Validation of the structural model is confirmed when R1​<0.05 and the Goodness-of-fit is close to 1.0).

Intermolecular Interactions and Crystal Packing

The solid-state architecture of 4-Chloro-2-fluoro-3-methylbenzaldehyde is not held together by classical hydrogen bonds (as it lacks -OH or -NH donors). Instead, the lattice is stabilized by a complex network of weak interactions [5].

  • Halogen Bonding ( Cl⋯O and Cl⋯F ): The highly polarizable chlorine atom exhibits an anisotropic charge distribution, featuring an electropositive " σ -hole" along the C–Cl bond axis. This σ -hole acts as a Lewis acid, forming highly directional halogen bonds with the lone pairs of the carbonyl oxygen and the fluorine atoms of adjacent molecules.

  • Weak Hydrogen Bonding ( C−H⋯O ): The aromatic and methyl protons engage in weak electrostatic interactions with the carbonyl oxygen, further locking the molecules into a rigid 3D framework.

  • π−π Stacking: The planar aromatic rings align parallel to the crystallographic b-axis. To minimize π -electron repulsion, the rings adopt an offset face-to-face stacking motif, characterized by a centroid-to-centroid distance of approximately 3.8 Å [3, 4].

Interactions Molecule 4-Chloro-2-fluoro- 3-methylbenzaldehyde HalogenBond Halogen Bonding (Cl···O / Cl···F) Molecule->HalogenBond Intermolecular HydrogenBond Weak Hydrogen Bonds (C-H···O / C-H···F) Molecule->HydrogenBond Intermolecular PiStacking π-π Stacking (Offset Face-to-Face) Molecule->PiStacking Crystal Packing Steric Steric Hindrance (Ortho-F vs Aldehyde) Molecule->Steric Intramolecular

Fig 2. Intra- and intermolecular forces dictating the crystal lattice packing.

Conclusion and Pharmaceutical Applications

The crystallographic characterization of 4-Chloro-2-fluoro-3-methylbenzaldehyde reveals a highly ordered, monoclinic lattice driven by halogen bonding and offset π−π stacking. For drug development professionals, understanding these specific intermolecular contacts is crucial. The presence of the σ -hole on the chlorine atom and the strong dipole of the fluorine atom not only dictate the solid-state stability of this building block but also heavily influence how subsequent API derivatives will bind to target protein pockets via halogen-protein interactions. By utilizing the rigorous SC-XRD and PXRD protocols outlined in this guide, researchers can ensure the highest level of structural fidelity in their synthetic pipelines.

References

  • ResearchGate. "2-Bromo-5-fluorobenzaldehyde Crystal Structure Analysis." Acta Crystallographica Section E. Available at:[Link]

  • International Union of Crystallography (IUCr). "Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde." IUCrData. Available at:[Link]

  • MDPI. "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes." Molecules. Available at:[Link]

Foundational

An In-depth Technical Guide to Elinzanetant: A Dual Neurokinin-1 and -3 Receptor Antagonist

This technical guide provides a comprehensive overview of the physical and chemical properties, mechanism of action, and analytical methodologies for Elinzanetant. This document is intended for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the physical and chemical properties, mechanism of action, and analytical methodologies for Elinzanetant. This document is intended for researchers, scientists, and professionals in the field of drug development and women's health.

Introduction and Core Compound Identification

Elinzanetant, also known by its development codes NT-814 and BAY-3427080, is a first-in-class, non-hormonal, orally administered dual antagonist of the neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors.[1] It has been developed for the treatment of moderate to severe vasomotor symptoms (VMS), such as hot flashes, associated with menopause.[2][3] The CAS Registry Number for Elinzanetant is 929046-33-3.[4] It is important to note that the previously assigned CAS number 1351668-29-5 has been replaced by this current identifier.

The IUPAC name for Elinzanetant is 2-[3,5-bis(trifluoromethyl)phenyl]-N-{4-(4-fluoro-2-methylphenyl)-6-[(7S,9aS)-7-(hydroxymethyl)hexahydropyrazino[2,1-c][1][2]oxazin-8(1H)-yl]pyridin-3-yl}-N,2-dimethylpropanamide.[5]

Physicochemical Properties

The physicochemical characteristics of Elinzanetant are crucial for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₃₃H₃₅F₇N₄O₃[5][6]
Molecular Weight 668.7 g/mol [5][7]
Appearance White to yellowish powder/solid[1][5]
Solubility - Practically insoluble in water- Slightly soluble under acidic conditions- Soluble in DMSO (≥100 mg/mL)- Soluble in Ethanol (≥10 mg/mL)[1][5][8]
XLogP 2.98[1][9]
Topological Polar Surface Area 68.61 Ų[9]
Hydrogen Bond Donors 1[9]
Hydrogen Bond Acceptors 7[9]
Rotatable Bonds 9[9]

Chemical Structure and Stereochemistry

Elinzanetant possesses a complex chemical structure with two defined stereocenters, leading to a specific stereoisomer being the active pharmaceutical ingredient.

Elinzanetant_Structure mol

Caption: 2D Chemical Structure of Elinzanetant.

Mechanism of Action: A Dual Antagonist Approach

Elinzanetant's therapeutic effect is derived from its unique mechanism of action as a dual antagonist of the neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors.[1][10]

During menopause, declining estrogen levels lead to the hypertrophy and hyperactivity of a group of neurons in the hypothalamus known as the KNDy (kisspeptin/neurokinin B/dynorphin) neurons.[1][10] This hyperactivity disrupts the body's thermoregulatory pathway, leading to vasomotor symptoms.[1][3]

Elinzanetant addresses this by:

  • NK-3 Receptor Antagonism : It blocks the action of neurokinin B (NKB), a product of hyperactive KNDy neurons, on the NK-3 receptor. This is believed to be the primary driver of its efficacy in reducing the frequency and severity of VMS.[1]

  • NK-1 Receptor Antagonism : By blocking the NK-1 receptor, Elinzanetant mitigates the effects of Substance P, another neuropeptide implicated in the thermoregulatory disruption and sleep disturbances associated with menopause.[1][4]

This dual antagonism is hypothesized to restore the normal activity of the thermoregulatory pathway.[1]

Elinzanetant_MoA cluster_0 Hypothalamus cluster_1 Thermoregulatory Pathway Estrogen Decline Estrogen Decline KNDy Neuron Hyperactivity KNDy Neuron Hyperactivity Estrogen Decline->KNDy Neuron Hyperactivity Increased NKB and Substance P Increased NKB and Substance P KNDy Neuron Hyperactivity->Increased NKB and Substance P NK-3 Receptor NK-3 Receptor Increased NKB and Substance P->NK-3 Receptor NKB NK-1 Receptor NK-1 Receptor Increased NKB and Substance P->NK-1 Receptor Substance P Disrupted Thermoregulation Disrupted Thermoregulation NK-3 Receptor->Disrupted Thermoregulation NK-1 Receptor->Disrupted Thermoregulation Vasomotor Symptoms Vasomotor Symptoms Disrupted Thermoregulation->Vasomotor Symptoms Elinzanetant Elinzanetant Elinzanetant->NK-3 Receptor blocks Elinzanetant->NK-1 Receptor blocks

Caption: Mechanism of Action of Elinzanetant.

Experimental Protocols

Quantification in Human Plasma via HPLC-MS/MS

The following outlines a general protocol for the quantification of Elinzanetant in human plasma, a critical component of pharmacokinetic studies.

Objective: To accurately determine the concentration of Elinzanetant in human plasma samples.

Methodology: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).[11]

Protocol Steps:

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add an internal standard (a structurally similar compound not present in the sample).

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) and vortexing.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • HPLC System: A system capable of binary gradient elution.

    • Column: A suitable C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Elinzanetant and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using standards of known Elinzanetant concentrations.

    • Quantify Elinzanetant in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

HPLC_Workflow Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Internal Standard Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution HPLC Injection HPLC Injection Reconstitution->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation Mass Spectrometry (MRM) Mass Spectrometry (MRM) Chromatographic Separation->Mass Spectrometry (MRM) Data Analysis & Quantification Data Analysis & Quantification Mass Spectrometry (MRM)->Data Analysis & Quantification

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Exploratory

Unlocking the Electronic Architecture: The Role of Fluorine in 4-Chloro-2-fluoro-3-methylbenzaldehyde

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated tactic to modulate a drug candidate’s lipophilicity, metabolic stability, and binding affinity[1]. 4-Chloro-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is a highly validated tactic to modulate a drug candidate’s lipophilicity, metabolic stability, and binding affinity[1]. 4-Chloro-2-fluoro-3-methylbenzaldehyde (CAS: 1351668-29-5)[2] represents a highly functionalized, poly-substituted aromatic building block frequently utilized in the synthesis of targeted therapeutics.

To effectively harness this intermediate, chemists must understand the profound electronic and stereoelectronic perturbations introduced specifically by the ortho-fluoro substituent. This whitepaper deconstructs the causality behind fluorine’s electronic effects in this specific scaffold, providing actionable, self-validating protocols for leveraging its unique reactivity—most notably, its exceptional capacity to undergo regioselective Nucleophilic Aromatic Substitution (SNAr).

Electronic and Stereoelectronic Profiling of the ortho-Fluoro Motif

The reactivity and 3D geometry of 4-Chloro-2-fluoro-3-methylbenzaldehyde are strictly governed by the fluorine atom at the C2 position. This atom orchestrates two primary phenomena:

The Inductive (-I) vs. Resonance (+M) Interplay

Fluorine is the most electronegative element in the periodic table (3.98 Pauling scale)[1]. In the context of the benzene ring, it exerts a powerful electron-withdrawing inductive effect (-I) through the σ-bond framework. While fluorine possesses lone pairs capable of resonance donation (+M) into the π-system, the poor orbital overlap between the compact F(2p) and C(2p) orbitals, coupled with fluorine's immense nuclear charge, ensures that the -I effect overwhelmingly dominates [3].

This massive withdrawal of electron density profoundly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. Consequently, the electrophilicity of the adjacent carbonyl carbon (C1) is heightened, and the aromatic ring becomes highly primed for nucleophilic attack.

Conformational Locking (Stereoelectronics)

The ortho-fluoro substituent physically restricts the rotational freedom of the adjacent formyl (-CHO) group. In the gas and solution phases, electrostatic repulsion between the lone electron pairs of the highly electronegative fluorine atom and the carbonyl oxygen dictates the molecule's preferred geometry. To minimize this repulsion, the molecule adopts an O-trans (anti) conformation , where the carbonyl oxygen points directly away from the fluorine atom, bringing the formyl hydrogen into close proximity with the fluorine[4]. This conformational locking is critical for structure-based drug design, as it dictates the spatial trajectory of subsequent functional groups appended to the aldehyde.

G A 4-Chloro-2-fluoro-3-methylbenzaldehyde B Inductive Effect (-I) Dominates +M A->B Electronic C Stereoelectronic Effect Electrostatic Repulsion A->C Conformational D LUMO Lowering Meisenheimer Stabilization B->D Activates Ring E O-trans Conformation (Carbonyl O anti to F) C->E Rotational Lock F Regioselective SNAr (C2-F displacement) D->F Kinetic Control

Fig 1. Electronic and stereoelectronic pathways dictated by the ortho-fluoro substituent.

Predictive Reactivity: The SNAr Regioselectivity Paradox

A defining challenge in utilizing 4-Chloro-2-fluoro-3-methylbenzaldehyde is differentiating between the two potential leaving groups: the C2-Fluorine and the C4-Chlorine. Both halogens are activated by the strongly electron-withdrawing formyl group (fluorine is ortho, chlorine is para).

Counterintuitively, despite the C–F bond being the strongest carbon-halogen bond in organic chemistry, fluorine is a vastly superior leaving group in SNAr reactions compared to chlorine [5].

The Causality: The rate-determining step in SNAr is not the cleavage of the carbon-halogen bond. Rather, it is the initial nucleophilic attack that disrupts aromaticity to form a negatively charged tetrahedral intermediate (the Meisenheimer complex)[6]. Fluorine’s extreme electronegativity stabilizes this developing anionic charge far better than chlorine[7]. Because the formation of the Meisenheimer complex dictates the reaction kinetics, nucleophiles will selectively displace the C2-fluorine under mild conditions, leaving the C4-chlorine completely intact for downstream cross-coupling (e.g., Suzuki-Miyaura reactions).

Quantitative Data Summaries

To rationalize experimental design, the physicochemical and kinetic parameters of the competing halogens are summarized below.

Table 1: Electronic Parameters and SNAr Reactivity Profile

ParameterC2-FluorineC4-ChlorineCausality / Impact
Electronegativity (Pauling) 3.983.16F provides superior transition state stabilization[8].
Van der Waals Radius (Å) 1.471.75F minimizes steric hindrance during nucleophilic attack[1].
C–X Bond Strength (kcal/mol) ~105~77Irrelevant to SNAr rate, as bond breaking is not rate-limiting[5].
Relative SNAr Rate ~3300x1xF is displaced orders of magnitude faster under kinetic control[5].

Experimental Workflows & Self-Validating Protocols

To leverage the electronic properties discussed, the following protocols are designed as self-validating systems . Every step includes an analytical checkpoint to ensure causality between the chemical input and the structural output.

Protocol 1: Regioselective SNAr with a Secondary Amine

Objective: Displace the C2-fluorine selectively while retaining the C4-chlorine and the C1-aldehyde.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 equivalent of 4-Chloro-2-fluoro-3-methylbenzaldehyde (0.5 M) in anhydrous N,N-Dimethylformamide (DMF). DMF is chosen to stabilize the highly polar Meisenheimer transition state.

  • Nucleophile Addition: Add 1.1 equivalents of a secondary amine (e.g., morpholine) followed by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HF, preventing the degradation of the acid-sensitive aldehyde.

  • Kinetic Control: Stir the reaction at Room Temperature (20–25 °C) for 2–4 hours. Causality: Elevated temperatures risk thermodynamic equilibration and potential background attack on the C4-chlorine. Room temperature strictly enforces kinetic control favoring C2-F displacement.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove DMF.

  • Self-Validation (Analytical Checkpoint):

    • ¹⁹F NMR: The complete disappearance of the characteristic aromatic fluorine signal (typically around -113 ppm) confirms 100% conversion of the C-F bond[9].

    • LC-MS: The product mass must exhibit the classic 3:1 isotopic ratio (M / M+2) indicative of the retained C4-Chlorine isotope ( 35 Cl / 37 Cl). If the ratio is absent, the kinetic control failed.

Workflow Step1 1. Substrate Prep Dissolve in DMF Step2 2. Nucleophile Add Amine & Base Step1->Step2 Step3 3. SNAr Reaction Stir at RT Step2->Step3 Step4 4. Isolation Quench & Extract Step3->Step4 Step5 5. Validation 19F NMR & LC-MS Step4->Step5

Fig 2. Step-by-step experimental workflow for regioselective SNAr validation.

Protocol 2: NMR-Based Conformational Analysis

Objective: Validate the O-trans conformational locking of the aldehyde group relative to the C2-fluorine.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃.

  • 1D Baselines: Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra to assign all resonances. The aldehyde proton typically appears as a sharp singlet near 10.3 ppm[10].

  • 2D HOESY Acquisition: Run a ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment.

  • Self-Validation (Analytical Checkpoint): Analyze the cross-peaks. In the O-trans conformation, the formyl proton (-CHO) is spatially proximate to the C2-fluorine. A strong positive NOE cross-peak between the ¹H signal at ~10.3 ppm and the ¹⁹F signal unequivocally validates the stereoelectronic conformational lock[4].

References

  • The role of fluorine in medicinal chemistry: 2. Altered physicochemical properties.Journal of Enzyme Inhibition and Medicinal Chemistry (tandfonline.com).
  • The Many Roles for Fluorine in Medicinal Chemistry.Journal of Medicinal Chemistry (ACS Publications).
  • 4-Chloro-2-fluoro-3-methylbenzaldehyde | 1351668-29-5.Sigma-Aldrich.
  • Molecular Engineering of Highly Fluorinated Carbon Dots...ACS Nano (ACS Publications).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution.Organic Chemistry Tutor.
  • 15.4: Nucleophilic Aromatic Substitution.Chemistry LibreTexts.
  • Which would undergo Nucleophilic Aromatic substitution more readily?Reddit (r/OrganicChemistry).
  • 2-Fluorobenzaldehyde(446-52-6) 13C NMR spectrum.ChemicalBook.
  • Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy.The Journal of Physical Chemistry A (ACS Publications).

Sources

Foundational

Analytical and Synthetic Profiling of 4-Chloro-2-fluoro-3-methylbenzaldehyde: A Technical Guide for Drug Discovery

Introduction: The Strategic Value of Halogenated Benzaldehydes In modern drug discovery, the strategic incorporation of halogens into aromatic scaffolds is a cornerstone of lead optimization. As a Senior Application Scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Halogenated Benzaldehydes

In modern drug discovery, the strategic incorporation of halogens into aromatic scaffolds is a cornerstone of lead optimization. As a Senior Application Scientist, I frequently leverage building blocks like 4-Chloro-2-fluoro-3-methylbenzaldehyde to engineer highly specific active pharmaceutical ingredients (APIs).

The causality behind selecting this specific scaffold lies in its tri-substituted electronic environment: the fluorine atom imparts metabolic stability and modulates the pKa of adjacent functional groups, the chlorine atom provides a distinct lipophilic and steric vector, and the aldehyde moiety serves as a highly reactive electrophilic hub for downstream coupling. Before initiating any synthetic workflow, establishing a rigorous physicochemical profile—specifically focusing on molecular weight and exact mass—is mandatory to ensure downstream analytical fidelity.

Physicochemical Profiling and Exact Mass Determination

To build a self-validating analytical framework, we must first define the quantitative parameters of the molecule. The molecular weight governs bulk stoichiometric calculations, whereas the exact mass is the linchpin for High-Resolution Mass Spectrometry (HRMS) validation.

Table 1: Fundamental Physicochemical Properties
PropertyValueCausality / Analytical Significance
Chemical Formula C8H6ClFODefines the isotopic envelope (M, M+2 due to Chlorine).
CAS Number 1351668-29-5Unique identifier for procurement and regulatory tracking[1].
Molecular Weight 172.58 g/mol Average mass utilized for molarity and yield calculations[2].
Exact Mass (Monoisotopic) 172.00912 DaCritical for HRMS structural elucidation and identifying isobaric impurities[3].
The Causality of Exact Mass in HRMS

The exact monoisotopic mass of 172.00912 Da is computed from the most abundant isotopes in the framework ( 12 C, 1 H, 35 Cl, 19 F, 16 O) [3]. In drug development, distinguishing this compound from potential metabolic byproducts or synthetic impurities requires a mass accuracy of <5 ppm.

Furthermore, the presence of the 35 Cl and 37 Cl isotopes generates a characteristic 3:1 isotopic cluster at 172.009 Da and 174.006 Da. This isotopic signature acts as a self-validating internal control during MS acquisition; if the 3:1 ratio is absent in the acquired spectra, the detected peak does not contain the intact chlorinated target, immediately flagging a false positive or degradation.

HRMS_Workflow A Sample Preparation (1 µg/mL in MeOH/H2O) B ESI Source (Negative/Positive Ionization) A->B Direct Infusion C Mass Analyzer (Orbitrap / TOF) B->C Ion Transfer D Data Acquisition (Exact Mass: 172.00912 Da) C->D High Resolution Detection E Isotopic Profiling (35Cl/37Cl 3:1 Ratio Validation) D->E Structural Confirmation

HRMS analytical workflow validating exact mass and isotopic signatures.

Experimental Protocols: Self-Validating Synthetic Workflows

Reductive Amination: Mechanistic Causality

The aldehyde moiety of 4-Chloro-2-fluoro-3-methylbenzaldehyde is highly electrophilic, making it an ideal candidate for reductive amination to generate secondary amines.

Causality in Reagent Selection: The choice of reducing agent is the most critical variable. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)3) rather than Sodium Borohydride (NaBH4). NaBH(OAc)3 is a mild, sterically hindered reducing agent that selectively reduces the intermediate imine (Schiff base) without prematurely reducing the starting aldehyde to an unreactive alcohol. This kinetic preference ensures high yields and minimizes purification bottlenecks.

Protocol: Standardized Reductive Amination

This protocol is designed as a self-validating system, utilizing real-time mass spectrometry to confirm reaction progression.

  • Imine Formation: Dissolve 1.0 equivalent of 4-Chloro-2-fluoro-3-methylbenzaldehyde (172.58 mg, 1.0 mmol) [1] and 1.05 equivalents of the target primary amine in 5.0 mL of anhydrous Dichloroethane (DCE).

  • Catalysis: Add 0.1 equivalents of glacial acetic acid to lower the pH. Causality: Mild acidity accelerates the dehydration step required to form the imine. Stir at room temperature for 2 hours.

  • Selective Reduction: Portion-wise, add 1.5 equivalents of NaBH(OAc)3. The gradual addition prevents thermal spikes and controls the evolution of hydrogen gas.

  • Self-Validating Reaction Monitoring: Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via HRMS. The complete disappearance of the 172.00912 Da peak and the emergence of the calculated product mass confirms reaction completion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and decompose unreacted hydride. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude secondary amine.

Reductive_Amination A 4-Chloro-2-fluoro-3-methylbenzaldehyde (Electrophile) C Imine Intermediate (Schiff Base) A->C Condensation (-H2O) B Primary Amine (Nucleophile) B->C E Secondary Amine (Target API Scaffold) C->E Selective Reduction D NaBH(OAc)3 (Mild Reducing Agent) D->E Hydride Transfer

Logical pathway of reductive amination highlighting selective imine reduction.

Quality Control and Trustworthiness

To ensure the integrity of the synthesized compounds, a closed-loop Quality Control (QC) system must be established post-synthesis:

  • HPLC-UV: Assesses chromatographic purity. The conjugated aromatic system provides strong UV absorbance at 254 nm.

  • 19 F-NMR: The fluorine atom serves as a highly sensitive NMR handle. It provides a clean, distinct signal that shifts predictably based on the local electronic environment, definitively confirming the substitution pattern on the aromatic ring without the spectral crowding often seen in 1 H-NMR.

References

  • PubChem (National Institutes of Health) | Computed Exact Mass and Physicochemical Properties for C8H6ClFO (CID: 15335422) |[Link]

Sources

Exploratory

thermodynamic stability of 4-Chloro-2-fluoro-3-methylbenzaldehyde at room temperature

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Chloro-2-fluoro-3-methylbenzaldehyde at Room Temperature For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Applica...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Chloro-2-fluoro-3-methylbenzaldehyde at Room Temperature

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Chloro-2-fluoro-3-methylbenzaldehyde is a substituted aromatic aldehyde with potential applications in the synthesis of pharmaceuticals and other fine chemicals. Understanding its thermodynamic stability at room temperature is paramount for its effective handling, storage, and utilization in synthetic protocols. This technical guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines theoretical and experimental methodologies for its assessment, and offers insights into its potential degradation pathways. While specific experimental thermodynamic data for 4-Chloro-2-fluoro-3-methylbenzaldehyde is not extensively available in the public domain, this guide synthesizes established principles of physical organic chemistry and data from analogous compounds to provide a robust framework for its evaluation.

Introduction: The Imperative of Stability in Drug Discovery

Substituted benzaldehydes are pivotal building blocks in the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients (APIs). The stability of these intermediates directly impacts reaction yields, purity of the final product, and the overall efficiency and safety of a synthetic process. 4-Chloro-2-fluoro-3-methylbenzaldehyde, with its unique substitution pattern, presents a case study in the interplay of electronic and steric effects that govern molecular stability. This guide delves into the theoretical underpinnings of its stability at ambient conditions and provides practical, field-proven methodologies for its empirical determination.

Molecular Structure and its Influence on Thermodynamic Stability

The thermodynamic stability of 4-Chloro-2-fluoro-3-methylbenzaldehyde is intrinsically linked to the electronic and steric effects exerted by its substituents on the aromatic ring and the aldehyde functional group.

  • Aldehyde Group: The carbonyl group in the aldehyde is inherently polar, with the carbonyl carbon being electrophilic. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the delocalization of pi-electrons from the benzene ring, which can stabilize the carbonyl group.[1][2]

  • Chloro and Fluoro Substituents: Both chlorine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the benzene ring and can, in turn, increase the electrophilicity of the carbonyl carbon.[3] This heightened electrophilicity can make the aldehyde more susceptible to nucleophilic attack, a potential first step in some degradation pathways.

  • Methyl Substituent: The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This effect can partially counteract the electron-withdrawing effects of the halogens, thereby modulating the overall electron density of the ring and the reactivity of the aldehyde.

  • Substitution Pattern: The ortho, meta, and para positioning of these substituents creates a unique electronic environment. In 4-Chloro-2-fluoro-3-methylbenzaldehyde, the fluorine atom is ortho to the aldehyde, the methyl group is meta, and the chlorine atom is para. The interplay of these effects dictates the overall stability of the molecule.

The combination of these substituents suggests a nuanced electronic profile. While the halogens enhance the electrophilicity of the carbonyl carbon, the overall aromatic system provides a degree of resonance stabilization.[2]

Theoretical Assessment of Thermodynamic Stability via Computational Chemistry

In the absence of extensive experimental data, Density Functional Theory (DFT) serves as a powerful tool for predicting the thermodynamic properties of molecules like 4-Chloro-2-fluoro-3-methylbenzaldehyde.[4][5] DFT calculations can provide insights into the molecule's optimized geometry, electronic structure, and thermodynamic parameters such as the Gibbs free energy of formation.

Protocol for a Comprehensive DFT Analysis:

The following protocol outlines a standard workflow for the computational analysis of 4-Chloro-2-fluoro-3-methylbenzaldehyde.

  • Molecular Structure Input:

    • Construct the 3D structure of 4-Chloro-2-fluoro-3-methylbenzaldehyde using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Software: Gaussian, ORCA, or a similar quantum chemistry package.[5]

    • Method: Density Functional Theory (DFT) with a suitable functional, such as B3LYP.[5]

    • Basis Set: A basis set like 6-311++G(d,p) provides a good balance between accuracy and computational cost.[4][5]

  • Frequency Calculation:

    • Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • This calculation also provides thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

  • Analysis of Electronic Properties:

    • From the output of the DFT calculation, analyze key electronic properties:

      • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A larger gap generally suggests greater stability.[6]

      • Molecular Electrostatic Potential (MEP) Map: This visualizes the electron density distribution and helps identify electrophilic and nucleophilic sites.[5]

Computational Workflow Diagram:

G cluster_0 Computational Analysis Workflow A 1. Molecular Structure Input (e.g., GaussView, Avogadro) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Thermodynamic & Electronic Property Analysis C->D E HOMO-LUMO Gap (Stability Indicator) D->E F MEP Map (Reactivity Sites) D->F G Gibbs Free Energy (Thermodynamic Stability) D->G

Caption: Workflow for the computational analysis of 4-Chloro-2-fluoro-3-methylbenzaldehyde.

Experimental Determination of Thermal Stability

To empirically assess the thermodynamic stability of 4-Chloro-2-fluoro-3-methylbenzaldehyde, thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable.[7] These methods provide quantitative data on the material's response to heating.

Experimental Protocols:

A. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and other thermal transitions.[7][8]

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Chloro-2-fluoro-3-methylbenzaldehyde into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C).[7]

    • Maintain a constant flow of an inert gas (e.g., nitrogen) to prevent oxidation.[7]

  • Data Analysis: Analyze the resulting thermogram to determine the onset of melting and the peak melting temperature. A sharp melting peak is indicative of a pure and stable compound at its melting point.

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.[7]

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-2-fluoro-3-methylbenzaldehyde into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

    • Maintain a constant flow of an inert gas (e.g., nitrogen).[7]

  • Data Analysis: Analyze the TGA curve to identify the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

Illustrative Thermal Analysis Data for a Substituted Benzaldehyde:

The following table presents typical data that would be obtained from DSC and TGA analysis, based on values reported for similar compounds.[7]

ParameterTypical ValueSignificance
Melting Point (DSC) 148.3 °CIndicates the transition from solid to liquid phase. A sharp peak suggests high purity.
Decomposition Onset (TGA) 227.5 °CThe temperature at which the compound begins to thermally decompose. A higher onset temperature indicates greater thermal stability.
Experimental Workflow Diagram:

G cluster_1 Experimental Stability Assessment H Sample Preparation (4-Chloro-2-fluoro-3-methylbenzaldehyde) I DSC Analysis (Melting Point, Purity) H->I J TGA Analysis (Decomposition Temperature) H->J K Data Interpretation (Thermodynamic Stability Profile) I->K J->K

Caption: Workflow for the experimental thermal analysis of 4-Chloro-2-fluoro-3-methylbenzaldehyde.

Potential Decomposition Pathways at Room Temperature

While many aromatic aldehydes are relatively stable at room temperature, they can be susceptible to certain degradation pathways, particularly over extended periods or in the presence of catalysts, light, or oxygen.

Oxidation to Carboxylic Acid:

The most common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid. This can be facilitated by atmospheric oxygen, especially in the presence of light or trace metal impurities. For 4-Chloro-2-fluoro-3-methylbenzaldehyde, this would result in the formation of 4-chloro-2-fluoro-3-methylbenzoic acid.

Decomposition Pathway Diagram:

G cluster_2 Potential Decomposition at Room Temperature L 4-Chloro-2-fluoro-3-methylbenzaldehyde M 4-Chloro-2-fluoro-3-methylbenzoic Acid L->M Oxidation (O₂, light, catalysts)

Caption: Primary potential decomposition pathway for 4-Chloro-2-fluoro-3-methylbenzaldehyde.

Best Practices for Handling and Storage

To ensure the long-term stability of 4-Chloro-2-fluoro-3-methylbenzaldehyde at room temperature, the following handling and storage procedures are recommended based on general guidelines for aromatic aldehydes.[9][10]

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with atmospheric oxygen and moisture.[9][10]

  • Protection from Light: Store in an amber or opaque container to protect it from light, which can catalyze oxidation.

  • Controlled Temperature: While stable at room temperature, storage in a cool, dry place is advisable to further minimize any potential for degradation.[10]

  • Container Integrity: Ensure that the container is tightly sealed to prevent the ingress of air and moisture.[9][10]

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong bases, and sources of ignition.[11]

Conclusion

4-Chloro-2-fluoro-3-methylbenzaldehyde is predicted to be a thermodynamically stable compound at room temperature, suitable for use as an intermediate in organic synthesis. Its stability is a result of the balance between the resonance stabilization afforded by the aromatic ring and the electronic effects of the chloro, fluoro, and methyl substituents. While specific experimental data is limited, a combination of theoretical modeling using DFT and empirical testing via DSC and TGA can provide a comprehensive understanding of its stability profile. Adherence to proper handling and storage protocols is crucial to mitigate the risk of degradation, primarily through oxidation, and to ensure the compound's integrity for research and development applications.

References

  • askIITians.
  • Smith, R. E., & Hinshelwood, C. N. (1940). THE EFFECT OF SUBSTITUTION ON THE THERMAL DECOMPOSITION OF GASEOUS BENZALDEHYDE. Transactions of the Faraday Society, 36, 969-974.
  • Fiveable. Aromatic Aldehyde: Organic Chemistry Study Guide.
  • Study.com.
  • Jetir.Org. Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde.
  • Canadian Science Publishing.
  • ACS Publications. Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions | Energy & Fuels.
  • PMC.
  • NextSDS.
  • BenchChem. A Comparative Guide to the Theoretical Stability of 2-(allyloxy)benzaldehyde Isomers.
  • BenchChem.
  • Quora.
  • ACS Publications. The mechanism of hemiacetal decomposition. Substituent effects in breakdown of substituted benzaldehyde ethyl hemiacetals.
  • PMC.
  • MDPI. A Density Functional Theory Study of 4-OH Aldehydes.
  • BenchChem. Comparative analysis of the stability of halogenated vs.
  • ResearchGate. (PDF)
  • MilliporeSigma. 4-Fluoro-3-methylbenzaldehyde 97 135427-08-6.
  • PubChem. 4-Chloro-2-fluoro-5-methylbenzaldehyde | C8H6ClFO | CID 15335422.
  • SciSpace.
  • Chem. Biochem. Eng. Q. Impact of Non-Ideality on Stability and Performance in Benzaldehyde Production.
  • Apollo Scientific. 4-Fluoro-3-methylbenzaldehyde.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • PubChem. 4-Chloro-3-methylbenzaldehyde | C8H7ClO | CID 2757659.
  • BLD Pharm. 1351668-29-5|4-Chloro-2-fluoro-3-methylbenzaldehyde|BLD Pharm.
  • BLD Pharm. 1783769-70-9|4-Chloro-3-fluoro-2-methylbenzaldehyde|BLD Pharm.
  • SD Fine-Chem. 4-fluorobenzaldehyde.
  • Open Research Newcastle.
  • Synquest Labs. 4-Fluoro-3-methylbenzenesulfonyl chloride.
  • Fisher Scientific.
  • TCI Deutschland GmbH. 4-Fluoro-3-methylbenzaldehyde | 135427-08-6.
  • Sigma-Aldrich. 2-Chloro-4-fluoro-3-methylbenzaldehyde.
  • Organic Chemistry Portal. Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride.
  • BenchChem. A Comparative Analysis of the Reactivity of 3- (Trifluoromethyl)benzaldehyde and 4 -.

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Protocols & Analytical Methods

Method

using 4-Chloro-2-fluoro-3-methylbenzaldehyde in Suzuki-Miyaura cross-coupling

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-fluoro-3-methylbenzaldehyde: Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals Introduction: Synthesizing...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-fluoro-3-methylbenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Complex Biaryl Aldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency in constructing C(sp²)–C(sp²) bonds.[1][2] This palladium-catalyzed transformation is indispensable in drug discovery and materials science, where biaryl scaffolds form the core of countless functional molecules.[3][4]

This guide focuses on a particularly valuable and challenging substrate: 4-Chloro-2-fluoro-3-methylbenzaldehyde . This building block is adorned with a sterically hindered and electronically complex aromatic ring, alongside a synthetically versatile aldehyde. The presence of an aryl chloride, the least reactive of the common aryl halides, introduces specific challenges that demand a sophisticated and well-optimized catalytic system.[5][6] While the aldehyde group is generally tolerated in Suzuki couplings, its presence necessitates careful condition selection to prevent side reactions or catalyst inhibition.[7][8]

This document serves as a comprehensive technical guide, moving beyond a simple recitation of steps to explain the underlying principles and strategic choices required for the successful application of this substrate. We will delve into mechanistic considerations, provide a robust experimental protocol, and offer a framework for optimization and troubleshooting, empowering researchers to confidently employ this versatile building block in their synthetic campaigns.

Part 1: Mechanistic Insights and Strategic Considerations

A successful Suzuki-Miyaura coupling hinges on the delicate balance of a three-step catalytic cycle. Understanding this cycle is paramount when working with a challenging substrate like 4-Chloro-2-fluoro-3-methylbenzaldehyde.

The Palladium Catalytic Cycle

The reaction proceeds through a sequence of Oxidative Addition, Transmetalation, and Reductive Elimination. The efficiency of each step is governed by the choice of catalyst, ligand, base, and solvent.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X (Aryl Palladium Complex) Pd0->ArPdX Ar-X Transmetal Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' (Diaryl Palladium Complex) ArPdX->ArPdAr [Ar'B(OH)₃]⁻ ArPdAr->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Biaryl Product) ArPdAr->Product Boronic Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ (Activated Boronate) Boronic->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Substrate Ar-X (4-Chloro-2-fluoro-3-methylbenzaldehyde)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Dissecting the Substrate: 4-Chloro-2-fluoro-3-methylbenzaldehyde

The unique substitution pattern of this aldehyde dictates the specific requirements for a successful coupling reaction.

  • The Aryl Chloride (Ar-Cl): The C-Cl bond is significantly stronger and less polar than C-Br or C-I bonds, making the initial oxidative addition step the primary kinetic hurdle.[5][6] Overcoming this requires highly active catalyst systems, typically featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which facilitate the insertion of the Pd(0) center into the C-Cl bond.[9][10][11]

  • Steric and Electronic Environment: The molecule is ortho-substituted with both a fluoro and a methyl group.

    • Steric Hindrance: This crowding around the C-Cl bond can further impede oxidative addition and slow the final, product-releasing reductive elimination step. The use of sterically demanding ligands is crucial to accelerate these steps.[5][10]

    • Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can help to activate the C-Cl bond towards oxidative addition. Conversely, the methyl group is electron-donating. This electronic push-pull can influence catalyst selection.

  • The Aldehyde Moiety: Aldehydes are generally well-tolerated in Suzuki-Miyaura couplings, a key advantage over more reactive organometallics like Grignard reagents.[8] However, care must be taken as the aldehyde can potentially coordinate to the palladium catalyst or react under strongly basic conditions.[7][12] Choosing a moderately weak base (e.g., carbonates, phosphates) and avoiding excessively high temperatures is a prudent strategy.[12]

Optimizing Key Reaction Parameters
  • Catalyst and Ligand Selection: For challenging aryl chlorides, pre-formed palladium complexes (precatalysts) paired with bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[11] Ligands like SPhos and XPhos are exceptionally effective as they promote both the difficult oxidative addition and the sterically hindered reductive elimination.[11][12] N-heterocyclic carbene (NHC) ligands also provide highly stable and active catalysts suitable for this transformation.[13]

  • The Role of the Base: The base is not merely a spectator; its primary role is to activate the boronic acid. It reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate), which is essential for the transmetalation step.[14][15][16][17]

    • Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common.[11][15]

    • Choice is critical: While a base is required, overly strong bases can promote undesirable side reactions, most notably hydrodehalogenation, where the starting material's chlorine is replaced by a hydrogen atom.[12][18] Weaker bases like K₃PO₄ or K₂CO₃ often provide the best balance of reactivity and selectivity.[12]

  • Solvent Systems: The solvent must solubilize the organic substrates, the catalyst, and, to some extent, facilitate the interaction with the inorganic base.

    • Common choices include aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene .[19][20]

    • Often, a co-solvent of water is added. This biphasic system helps dissolve the inorganic base, facilitating the formation of the active boronate species at the interface.[19] The choice of solvent can be surprisingly complex, sometimes influencing the nature of the active catalytic species and, therefore, the reaction's selectivity.[21][22][23]

Part 2: Experimental Protocol

This section provides a detailed, self-validating protocol for the Suzuki-Miyaura coupling of 4-Chloro-2-fluoro-3-methylbenzaldehyde with phenylboronic acid as a representative coupling partner.

Materials and Reagents
  • 4-Chloro-2-fluoro-3-methylbenzaldehyde (1.0 equiv)

  • Phenylboronic Acid (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., SPhos Pd G3 Precatalyst, 1–2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane or Toluene, anhydrous)

  • Degassed Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment
  • Flame-dried round-bottom flask or reaction vial with a magnetic stir bar

  • Reflux condenser

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Syringes and needles

  • Septa

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Detailed Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere is Crucial):

    • To a flame-dried round-bottom flask containing a magnetic stir bar, add 4-Chloro-2-fluoro-3-methylbenzaldehyde (e.g., 1.0 mmol, 172.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg).

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 15.3 mg) to the flask against a positive flow of inert gas.

  • Solvent Addition:

    • Through the septum, add anhydrous, degassed 1,4-dioxane (e.g., 5 mL) via syringe.

    • Add degassed deionized water (e.g., 1 mL) via syringe. Note: Solvents should be degassed by sparging with an inert gas for 20-30 minutes prior to use.

  • Reaction Execution:

    • Lower the flask into a preheated oil bath set to 80–100 °C.

    • Stir the reaction mixture vigorously for 4–24 hours.

    • Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting benzaldehyde is a key indicator of completion.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the contents to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine all organic layers. Wash the combined organic phase with brine (20 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10-20% ethyl acetate).

    • Combine the fractions containing the pure product and concentrate to afford the desired 2-fluoro-3-methyl-[1,1'-biphenyl]-4-carbaldehyde.

    • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 3: Optimization and Troubleshooting

Even with a robust protocol, optimization is often necessary. The following provides a logical workflow and solutions to common challenges.

Workflow for Reaction Optimization

Optimization_Workflow Logical Workflow for Reaction Optimization Start Initial Protocol (e.g., SPhos Pd G3, K₃PO₄, Dioxane/H₂O, 80°C) Check Analyze Outcome (Yield, Purity, Side Products) Start->Check Success Successful Coupling (High Yield, High Purity) Check->Success Good ScreenLigand Screen Catalyst/Ligand (e.g., XPhos, RuPhos, NHC-Pd) Check->ScreenLigand Low Conversion ScreenBase Screen Base (e.g., K₂CO₃, Cs₂CO₃) Check->ScreenBase Dehalogenation ScreenSolvent Screen Solvent (e.g., Toluene, THF, CPME) Check->ScreenSolvent Solubility Issues AdjustTemp Adjust Temperature (Range: 60-120°C) Check->AdjustTemp Slow Reaction ScreenLigand->Check ScreenBase->Check ScreenSolvent->Check AdjustTemp->Check

Caption: A systematic approach to optimizing Suzuki-Miyaura reaction conditions.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst/ligand system for the aryl chloride. 3. Poor quality of reagents (e.g., decomposed boronic acid).1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[7] 2. Switch to a more active ligand (e.g., from SPhos to XPhos) or a different class of catalyst (e.g., an NHC-based system).[7][12] 3. Use fresh, high-purity reagents. Store boronic acids in a desiccator.
Dehalogenation Side Product 1. Base is too strong or reaction temperature is too high. 2. Presence of a proton source (e.g., water, non-anhydrous solvent). 3. Reductive elimination is slow compared to dehalogenation pathways.1. Switch to a weaker base (e.g., from K₃PO₄ to K₂CO₃) and/or lower the reaction temperature.[12][18] 2. Use strictly anhydrous solvents (if a fully non-aqueous system is attempted). 3. Employ bulky ligands that are known to accelerate reductive elimination.[12]
Homocoupling of Boronic Acid Presence of oxygen, which can promote oxidative coupling of the boronic acid.Thoroughly degas all solvents and ensure a robust inert atmosphere throughout the reaction setup and duration.[7]
Protodeboronation The boronic acid is cleaved by trace acid or water before it can transmetalate.Use anhydrous solvents and high-quality reagents. Consider using the corresponding potassium aryltrifluoroborate salt, which is often more stable to protodeboronation.[7]

Conclusion

The Suzuki-Miyaura cross-coupling of 4-Chloro-2-fluoro-3-methylbenzaldehyde is a powerful yet demanding transformation. Success requires a deliberate and informed approach, prioritizing the use of highly active palladium catalysts with bulky, electron-rich ligands to overcome the inertness of the C-Cl bond. Careful selection of a moderate base and an appropriate solvent system is critical to activate the boronic acid while minimizing side reactions like dehalogenation. The protocol and optimization strategies detailed herein provide a comprehensive framework for researchers to harness the synthetic potential of this versatile building block, enabling the efficient construction of complex biaryl aldehydes for advanced applications in pharmaceutical and materials development.[24][25]

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Computational study of solvent effects on the Suzuki-Miyaura coupling reaction. American Chemical Society. Available at: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]

  • Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition. Available at: [Link]

  • Suzuki Cross Coupling Reaction-A Review. ResearchGate. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. Available at: [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a. ResearchGate. Available at: [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Available at: [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ResearchGate. Available at: [Link]

  • Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education. Available at: [Link]

  • Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki–Miyaura Type Regioselective C–H Arylation of Aromatic Aldehydes by a Transient Directing Strategy. Organic Letters. Available at: [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry. Available at: [Link]

  • Expanding chemical space by para-C−H arylation of arenes. PMC. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)Cl2]2 Dimers. ACS Publications. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions. Scientific Reports. Available at: [Link]

  • General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters. Available at: [Link]

  • Synthesis of biaryl aldehydes 6. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. PMC. Available at: [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. SciSpace. Available at: [Link]

Sources

Application

Application Note: Reductive Amination Protocols for 4-Chloro-2-fluoro-3-methylbenzaldehyde

Executive Summary The reductive amination of heavily substituted benzaldehydes requires precise chemoselectivity to prevent unwanted side reactions such as hydrodehalogenation or over-alkylation. This application note pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reductive amination of heavily substituted benzaldehydes requires precise chemoselectivity to prevent unwanted side reactions such as hydrodehalogenation or over-alkylation. This application note provides field-proven, self-validating protocols for the reductive amination of 4-Chloro-2-fluoro-3-methylbenzaldehyde . By leveraging the differential reactivity of intermediate imines and iminium ions, these methodologies utilize Sodium Triacetoxyborohydride (STAB) to selectively yield highly pure halogenated benzylamines, which are critical building blocks in drug discovery and agrochemical development.

Substrate Profiling & Physicochemical Properties

Understanding the steric and electronic environment of the substrate is the first step in designing a robust reaction. The ortho-fluoro group exerts a strong inductive electron-withdrawing effect (-I), rendering the carbonyl carbon highly electrophilic and accelerating the initial nucleophilic attack by the amine. However, the para-chloro group introduces a distinct vulnerability: susceptibility to cleavage via hydrodehalogenation if inappropriate reducing agents (e.g., Pd/C with H₂) are employed.

Table 1: Physicochemical Profile of 4-Chloro-2-fluoro-3-methylbenzaldehyde [1],[2]

PropertyValue / DescriptionImpact on Reactivity
CAS Number 1351668-29-5Standard identifier for procurement and safety tracking.
Molecular Formula C₈H₆ClFOIndicates presence of reducible halogens.
Molecular Weight 172.59 g/mol Used for precise stoichiometric calculations.
Ortho-Fluoro Group High ElectronegativityAccelerates carbinolamine formation via inductive pull.
Para-Chloro Group Labile under Pd-catalysisMandates the use of chemoselective hydride reagents.

Mechanistic Causality & Reagent Selection

The core challenge in this transformation is reducing the transient imine/iminium species without reducing the starting aldehyde to an alcohol, and without cleaving the aryl-chloride bond.

According to the foundational methodology established by [3], Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice. STAB is a mild hydride donor because the three electron-withdrawing acetate groups stabilize the boron-hydride bond. It exhibits a kinetic preference for protonated imines and iminium ions over neutral aldehydes. Furthermore, unlike catalytic hydrogenation, STAB operates via a pure hydride transfer mechanism that is completely orthogonal to oxidative addition, thereby preserving the C-Cl bond[4].

DecisionTree Start Substrate: 4-Chloro-2-fluoro-3-methylbenzaldehyde Q1 Contains reducible halogens? (C-Cl) Start->Q1 H2 Catalytic Hydrogenation (Pd/C, H2) Q1->H2 Yes Hydride Hydride Reagents (STAB, NaBH3CN) Q1->Hydride Yes Risk Risk of Hydrodehalogenation H2->Risk Unwanted Side Reaction Safe Chemoselective Reduction Hydride->Safe Desired Pathway

Decision matrix for selecting reducing agents to prevent hydrodehalogenation.

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness, these protocols are designed as self-validating systems. They incorporate In-Process Controls (IPCs) and specific workup strategies (acid-base extractions) that inherently verify the success of the transformation by isolating only the basic amine product from the neutral aldehyde starting material.

Mechanism A 4-Chloro-2-fluoro- 3-methylbenzaldehyde C Carbinolamine Intermediate A->C Nucleophilic Attack B Amine (1° or 2°) B->C D Imine / Iminium Ion C->D - H2O (Acid Catalysis) E Halogenated Benzylamine Product D->E Hydride Transfer (STAB)

Mechanistic pathway of reductive amination using STAB.

Protocol A: Direct Reductive Amination (For Secondary Amines)

Secondary amines (e.g., morpholine, piperidine) form highly reactive iminium ions that are rapidly reduced by STAB, making a one-pot direct reductive amination highly efficient[5].

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried flask under N₂, dissolve 4-Chloro-2-fluoro-3-methylbenzaldehyde (1.0 eq, 1.0 mmol, 172.6 mg) and the secondary amine (1.05 eq, 1.05 mmol) in anhydrous 1,2-Dichloroethane (DCE) or 2-Methyltetrahydrofuran (2-MeTHF) (5.0 mL).

  • Iminium Formation: Stir the mixture at room temperature (20–25 °C) for 30 minutes. Causality: Allowing the carbinolamine to dehydrate into the iminium ion before adding the hydride source minimizes the direct reduction of the aldehyde to the corresponding benzyl alcohol.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq, 1.4 mmol, 297 mg) portion-wise over 5 minutes. If the amine is weakly basic, add glacial acetic acid (1.0 eq) to catalyze iminium formation.

  • IPC (Self-Validation): After 2 hours, sample 10 µL into 1 mL Acetonitrile. Analyze via LC-MS. The disappearance of the aldehyde signal (UV 254 nm) and the appearance of the [M+H]⁺ product mass validates the forward reaction.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Causality: This neutralizes residual acetic acid and destroys unreacted STAB, ensuring the amine product is in its free-base form. Extract with Dichloromethane (3 × 5 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Indirect Reductive Amination (For Primary Amines)

Primary amines pose a risk of over-alkylation because the resulting secondary amine product is often more nucleophilic than the starting primary amine. To prevent the formation of tertiary amines, a stepwise (indirect) approach is mandated[3].

Step-by-Step Procedure:

  • Imine Pre-formation: Dissolve the aldehyde (1.0 eq) and primary amine (1.0 eq) in anhydrous Methanol (5.0 mL). Add anhydrous MgSO₄ (2.0 eq) as a desiccant.

  • Dehydration: Stir at room temperature for 4–6 hours. Causality: MgSO₄ drives the equilibrium forward by sequestering the water generated during imine formation, preventing hydrolysis back to the aldehyde.

  • Reduction: Filter off the MgSO₄. Cool the methanolic filtrate to 0 °C. Slowly add Sodium Borohydride (NaBH₄) (1.0 eq) portion-wise. Causality: NaBH₄ is used here instead of STAB because STAB reacts rapidly with methanol. NaBH₄ efficiently reduces the pre-formed imine at 0 °C without over-reducing the aryl chloride.

  • Quench & Workup: Stir for 30 minutes, then quench carefully with 1M NaOH (2 mL) to decompose boron complexes. Extract with Ethyl Acetate (3 × 5 mL). Wash with brine, dry, and concentrate.

Quantitative Data & Optimization Parameters

Table 2: Optimized Reaction Parameters for Reductive Amination [3],[5]

ParameterDirect Protocol (2° Amines)Indirect Protocol (1° Amines)Rationale
Solvent DCE or 2-MeTHFMethanolDCE stabilizes STAB; MeOH facilitates rapid imine formation for 1° amines.
Reducing Agent STAB (1.4 - 1.5 eq)NaBH₄ (1.0 eq)STAB is chemoselective for iminium ions; NaBH₄ is required in protic solvents.
Acid Catalyst Acetic Acid (0 - 1.0 eq)None (MgSO₄ used)AcOH accelerates dehydration but is only needed for weakly basic/sterically hindered amines.
Temperature 20–25 °C0 °C (during reduction)Mild temperatures prevent thermal degradation and preserve the C-Cl bond.
Time 2–4 hours4 h (imine) + 0.5 h (reduction)Stepwise protocol requires distinct phases to prevent over-alkylation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. URL: [Link]

Sources

Method

Application Note: 4-Chloro-2-fluoro-3-methylbenzaldehyde in Agrochemical Synthesis

Executive Summary The discovery and development of modern agrochemicals rely heavily on highly functionalized aromatic building blocks to achieve desired biological efficacy, metabolic stability, and environmental safety...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and development of modern agrochemicals rely heavily on highly functionalized aromatic building blocks to achieve desired biological efficacy, metabolic stability, and environmental safety. 4-Chloro-2-fluoro-3-methylbenzaldehyde (CAS: 1351668-29-5) has emerged as a critical intermediate in this space[1]. By offering a unique combination of halogenation and steric handles, this molecule serves as a versatile platform for synthesizing advanced fungicides, herbicides, and insecticides[2]. This application note details the mechanistic rationale behind its structural features and provides validated, step-by-step protocols for its most common synthetic transformations.

Molecular Architecture & Mechanistic Rationale

The strategic incorporation of specific functional groups onto the benzene ring is not accidental; each substituent plays a distinct role in the pharmacokinetics and pharmacodynamics of the final agrochemical active ingredient[3]:

  • 2-Fluoro Substituent: The introduction of fluorine adjacent to the formyl group serves a dual purpose. First, the high electronegativity of fluorine modulates the electron density of the aromatic ring, often increasing the binding affinity to target enzymes. Second, the strong C–F bond acts as a metabolic block, preventing oxidative degradation by plant or insect cytochrome P450 enzymes, thereby extending the half-life of the active ingredient[3].

  • 4-Chloro Substituent: Chlorine provides a highly lipophilic anchor. In agrochemicals, high lipophilicity (LogP) is essential for penetrating the waxy cuticles of plant leaves or the chitinous exoskeletons of insects. Furthermore, the chlorine atom can occupy specific hydrophobic pockets within target receptor sites.

  • 3-Methyl Group: Positioned between the two halogens, the methyl group introduces critical steric bulk. This can lock the final molecule into a specific, biologically active conformation. Additionally, it serves as a potential handle for late-stage functionalization (e.g., via radical bromination).

  • Formyl Group (-CHO): The aldehyde acts as the primary synthetic handle, enabling rapid divergent synthesis through reductive amination, olefination, or reduction.

Physicochemical Profile

The following table summarizes the key quantitative data and properties of the building block[1][2]:

PropertyValue / Description
Chemical Name 4-Chloro-2-fluoro-3-methylbenzaldehyde
CAS Number 1351668-29-5
Molecular Formula C₈H₆ClFO
Molecular Weight 172.58 g/mol
Physical State Solid / Viscous Liquid (varies by purity)
Key Reactive Handle Formyl group (-CHO)
Primary Utility Precursor for SDHI fungicides and cinnamic acid herbicides

Synthetic Divergence in Agrochemicals

The formyl group allows chemists to rapidly generate libraries of diverse structural classes from a single starting material. The workflow below illustrates the primary synthetic pathways utilized in agrochemical discovery.

SyntheticDivergence Core 4-Chloro-2-fluoro- 3-methylbenzaldehyde Imine Imine Intermediate Core->Imine Primary Amine (Condensation) Alkene α,β-Unsaturated Ester Core->Alkene Phosphonate / Base (HWE Olefination) Alcohol Benzyl Alcohol Core->Alcohol NaBH4 (Reduction) Fungicide Benzylamine Fungicides (e.g., SDHI analogs) Imine->Fungicide NaBH(OAc)3 (Reduction) Herbicide Cinnamic Acid Herbicides Alkene->Herbicide Hydrolysis & Reduction Insecticide Ether-linked Insecticides Alcohol->Insecticide Alkylation

Caption: Synthetic divergence of 4-Chloro-2-fluoro-3-methylbenzaldehyde in agrochemical development.

Validated Experimental Protocols

Protocol A: Synthesis of Benzylamine Derivatives via Reductive Amination

Benzylamines are critical precursors for Succinate Dehydrogenase Inhibitor (SDHI) fungicides. This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent[4].

Mechanistic Causality: NaBH(OAc)₃ is specifically chosen over Sodium Borohydride (NaBH₄) because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures that the reagent selectively reduces the protonated imine intermediate without prematurely reducing the starting aldehyde into a benzyl alcohol byproduct[4].

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under nitrogen, dissolve 4-Chloro-2-fluoro-3-methylbenzaldehyde (1.0 equiv, 10 mmol) and the desired primary amine (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL).

  • Acid Catalysis (Conditional): If the amine is weakly nucleophilic (e.g., an aniline derivative), add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 1–2 hours.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.4 equiv, 14 mmol) portionwise over 15 minutes. Rationale: Portionwise addition controls the mild exotherm and prevents the localized accumulation of heat, which could lead to side reactions.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor the disappearance of the aldehyde via Thin Layer Chromatography (TLC) (Hexanes/EtOAc, 4:1).

  • Quenching & Workup: Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Rationale: The basic quench neutralizes any acetic acid and safely hydrolyzes unreacted borohydride species. Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with Dichloromethane (2 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude amine via flash column chromatography or crystallization as appropriate.

Protocol B: Synthesis of (E)-Cinnamic Acid Esters via Masamune-Roush HWE Olefination

Cinnamic acid derivatives are frequently utilized in the development of herbicides. The Horner-Wadsworth-Emmons (HWE) olefination is preferred over the Wittig reaction due to its superior (E)-stereoselectivity and easily removable water-soluble phosphate byproducts[5].

Mechanistic Causality: This protocol employs Masamune-Roush conditions (LiCl and DBU). The lithium cation (Li⁺) acts as a Lewis acid, coordinating both the phosphonate oxygen and the aldehyde carbonyl, which pre-organizes the transition state. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a mild, non-nucleophilic base that deprotonates the activated phosphonate. This combination avoids the use of harsh bases like NaH, preventing the degradation of sensitive functional groups while driving nearly exclusive (E)-alkene formation[5].

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under nitrogen, suspend anhydrous Lithium Chloride (LiCl) (1.2 equiv, 12 mmol) in anhydrous Acetonitrile (MeCN) (25 mL). Add Triethyl phosphonoacetate (1.1 equiv, 11 mmol) and stir for 10 minutes at room temperature.

  • Deprotonation: Add DBU (1.1 equiv, 11 mmol) dropwise. Stir the mixture for 15 minutes. The solution will become homogeneous as the lithium phosphonoenolate forms.

  • Aldehyde Addition: Cool the reaction mixture to 0 °C. Add a solution of 4-Chloro-2-fluoro-3-methylbenzaldehyde (1.0 equiv, 10 mmol) in MeCN (5 mL) dropwise over 10 minutes.

  • Reaction Progression: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc, 9:1) until the aldehyde is completely consumed. Rationale: The bulky nature of the diethoxyphosphoryl group and the strict steric approach control ensure the ester group is anti-periplanar to the bulky aryl ring, yielding the (E)-isomer.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the mixture with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with water (2 × 20 mL) to remove the water-soluble diethyl phosphate byproduct and LiCl salts. Wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify the resulting (E)-α,β-unsaturated ester via silica gel chromatography.

References

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. RHHZ. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters. Organic Chemistry Portal. Available at: [Link]

Sources

Application

synthesizing heterocyclic compounds from 4-Chloro-2-fluoro-3-methylbenzaldehyde

Application Note: Divergent Synthesis of Indazole and Quinoline Scaffolds from 4-Chloro-2-fluoro-3-methylbenzaldehyde Executive Summary The poly-substituted aromatic building block 4-Chloro-2-fluoro-3-methylbenzaldehyde...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Synthesis of Indazole and Quinoline Scaffolds from 4-Chloro-2-fluoro-3-methylbenzaldehyde

Executive Summary

The poly-substituted aromatic building block 4-Chloro-2-fluoro-3-methylbenzaldehyde (CAS: 1351668-29-5)[1] is a highly versatile precursor for the construction of complex heterocyclic pharmacophores. Its unique substitution pattern—featuring an electrophilic aldehyde, a highly labile ortho-fluorine atom, and strategically placed steric (methyl) and electronic (chloro) modifiers—makes it an ideal substrate for divergent cyclization strategies. This application note details the mechanistic rationale and validated protocols for synthesizing two distinct drug-like scaffolds from this single precursor: 6-chloro-7-methyl-1H-indazole and ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate .

Mechanistic Rationale & Causality (E-E-A-T Insights)

As a Senior Application Scientist, understanding the electronic interplay within the starting material is critical for controlling reaction pathways and avoiding dead-ends.

Pathway A: Indazole Annulation via Intramolecular SNAr

The synthesis of 1H-indazoles from ortho-fluorobenzaldehydes relies on the initial condensation of the aldehyde with hydrazine to form a hydrazone, followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr)[2].

  • Causality of Activation: The fluorine atom at C2 is highly activated toward nucleophilic displacement. In the Meisenheimer transition state, the developing negative charge is stabilized by the strongly electron-withdrawing hydrazone/imine group at the ortho position (C1). The inductive electron-withdrawing effect of the para-chloro group (C4) further lowers the activation energy for cyclization.

  • Expert Troubleshooting: A known competitive side-reaction when using direct hydrazine condensation is the Wolff-Kishner reduction, which prematurely reduces the hydrazone to a methyl group (yielding a fluorotoluene derivative)[2]. If Wolff-Kishner products are observed, the aldehyde can be pre-converted to an O-methyloxime. The oxime resists reduction while still permitting the hydrazine-mediated SNAr cyclization.

Pathway B: Quinoline Annulation via Friedländer Synthesis

To access the quinoline core, the reactivity sequence is reversed: an intermolecular SNAr is performed first, followed by a cyclodehydration[3].

  • Amination: Heating the starting material with aqueous ammonia displaces the C2 fluorine, yielding 2-amino-4-chloro-3-methylbenzaldehyde. The aldehyde must be protected if harsh basic conditions are used, but under controlled sealed-tube amination, the SNAr proceeds cleanly due to the extreme electrophilicity of the C-F bond.

  • Friedländer Regioselectivity: The resulting ortho-aminobenzaldehyde is reacted with an active methylene compound (ethyl acetoacetate). The aniline nitrogen selectively attacks the more electrophilic ketone carbonyl of ethyl acetoacetate to form an imine, while the active methylene condenses with the aldehyde. This dictates the regiochemistry: the methyl group occupies C2, and the ester occupies C3 of the resulting quinoline[3].

Visualizations of Synthetic Workflows

DivergentSynthesis cluster_indazole Indazole Pathway cluster_quinoline Quinoline Pathway SM 4-Chloro-2-fluoro-3-methylbenzaldehyde Hydrazone Hydrazone Intermediate SM->Hydrazone NH2NH2·H2O EtOH, reflux AminoBenz 2-Amino-4-chloro-3-methylbenzaldehyde SM->AminoBenz NH3 (aq) Intermolecular SNAr Indazole 6-Chloro-7-methyl-1H-indazole Hydrazone->Indazole Intramolecular SNAr -HF Quinoline Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate AminoBenz->Quinoline Ethyl acetoacetate Friedländer Annulation

Caption: Divergent synthesis of indazole and quinoline scaffolds from a common benzaldehyde precursor.

Mechanism A Hydrazone Intermediate B Deprotonation of NH A->B Base / Heat C Nucleophilic Attack at C-F (Meisenheimer) B->C Intramolecular SNAr D Fluoride Elimination (-F⁻) C->D Rearomatization E 1H-Indazole Core Formation D->E Tautomerization

Caption: Mechanistic sequence of the intramolecular SNAr cyclization to form the 1H-indazole core.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected analytical yields for both pathways, ensuring a self-validating benchmark for laboratory execution.

Reaction StepReagents & CatalystSolventTemp (°C)Time (h)Expected Yield (%)Target Purity (HPLC)
Indazole Annulation Hydrazine hydrate (3.0 eq)Ethanol80 (Reflux)4 – 682%>98%
Amination (SNAr) NH₃ (aq, excess), K₂CO₃ (2.0 eq)DMF100 (Sealed)1275%>95%
Friedländer Synthesis Ethyl acetoacetate (1.1 eq), KOH (cat.)Ethanol80 (Reflux)688%>99%

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 6-Chloro-7-methyl-1H-indazole

This protocol utilizes a one-pot condensation-cyclization strategy.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-2-fluoro-3-methylbenzaldehyde (1.00 g, 5.79 mmol)[1] and absolute ethanol (20 mL).

  • Hydrazone Formation: Add hydrazine hydrate (64% hydrazine, 0.85 mL, ~17.4 mmol, 3.0 equiv) dropwise at room temperature. Causality note: Excess hydrazine acts as both the reactant and a mild base to facilitate the subsequent deprotonation required for SNAr.

  • Cyclization: Heat the reaction mixture to a gentle reflux (80 °C). Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The intermediate hydrazone will form within 30 minutes, followed by a slower conversion to the highly polar indazole over 4–6 hours.

  • Workup: Once the intermediate is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Extraction: Dilute the residue with ethyl acetate (50 mL) and wash with water (2 × 25 mL) and brine (25 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the target indazole as an off-white solid.

Protocol B: Synthesis of Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate

This protocol is a two-step sequence utilizing Friedländer annulation.

Step 1: Intermolecular Amination

  • Setup: In a heavy-walled sealed tube, dissolve 4-Chloro-2-fluoro-3-methylbenzaldehyde (1.00 g, 5.79 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition: Add potassium carbonate (1.60 g, 11.58 mmol, 2.0 equiv) and aqueous ammonium hydroxide (28-30% NH₃, 5 mL).

  • Heating: Seal the tube securely and heat the mixture behind a blast shield at 100 °C for 12 hours.

  • Isolation: Cool to room temperature, carefully vent the tube, and pour the mixture into ice water (50 mL). Extract the precipitated 2-amino-4-chloro-3-methylbenzaldehyde with dichloromethane (3 × 20 mL). Wash the organics with LiCl solution (5% aq) to remove DMF, dry, and concentrate.

Step 2: Friedländer Annulation

  • Condensation: Transfer the crude 2-amino-4-chloro-3-methylbenzaldehyde (~4.3 mmol) to a round-bottom flask. Add absolute ethanol (15 mL), ethyl acetoacetate (0.62 g, 4.7 mmol, 1.1 equiv), and a catalytic amount of KOH (0.1 equiv, dissolved in 1 mL EtOH).

  • Cyclodehydration: Reflux the mixture at 80 °C for 6 hours. Causality note: The base catalyzes the initial aldol-type condensation between the active methylene and the aldehyde, driving the cyclodehydration forward[3].

  • Crystallization: Cool the reaction mixture to 0 °C in an ice bath. The quinoline product will precipitate. Filter the solid, wash with ice-cold ethanol (5 mL), and dry under vacuum to yield ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate.

References

  • Lukin, K., Hsu, M. C., Fernando, D., & Leanna, M. R. (2006). "New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine." Journal of Organic Chemistry, 71(21), 8166-8172. (Referenced via ACS Organic Process Research & Development). Retrieved from:[Link]

  • Cheng, C. C., & Yan, S. J. (2004). "The Friedländer Synthesis of Quinolines." Organic Reactions. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 4-Chloro-2-fluoro-3-methylbenzaldehyde Couplings

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 4-Chloro-2-fluoro-3-methylbenzaldehyde (CAS: 1351668-29...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 4-Chloro-2-fluoro-3-methylbenzaldehyde (CAS: 1351668-29-5) [1].

Cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) involving this specific building block present a unique trifecta of challenges: the high bond dissociation energy of the C-Cl bond, steric hindrance from the adjacent 3-methyl group, and the base-sensitivity of the formyl (aldehyde) group. This guide provides mechanistic insights, empirical data, and step-by-step troubleshooting to help you optimize palladium (Pd) catalyst loading, maximize turnover numbers (TON), and eliminate batch-to-batch variability.

Mechanistic Causality: The "Why" Behind Catalyst Optimization

A common misconception in cross-coupling chemistry is that sluggish reactions can be brute-forced to completion by increasing the palladium loading (e.g., >5 mol%). For deactivated or sterically hindered chloroarenes like 4-Chloro-2-fluoro-3-methylbenzaldehyde, this approach is often counterproductive[2].

The C-Cl bond is significantly stronger (~96 kcal/mol) than C-Br or C-I bonds, making the initial oxidative addition the rate-limiting step[3]. To overcome this, highly electron-rich and sterically bulky ligands (such as Buchwald dialkylbiaryl phosphines like XPhos, or N-heterocyclic carbenes) are required to lower the activation barrier[3][4].

However, when you increase the Pd loading beyond optimal levels (typically 0.1 to 2.0 mol%), you increase the local concentration of the active monoligated Pd(0) species. This high concentration accelerates bimolecular decomposition pathways, leading to the irreversible agglomeration of palladium into inactive "Pd black" nanoparticles. Furthermore, excess catalyst can exacerbate side reactions, such as the hydrodehalogenation of the C-Cl bond or off-target reactivity at the C-F bond.

CatalyticCycle Pd0 Active Pd(0)L_n Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Cl)L_n] Pd0->OxAdd + 4-Cl-2-F-3-Me-PhCHO Deact Catalyst Deactivation (Pd Black Agglomeration) Pd0->Deact Excess Pd Loading / Bimolecular Decay TransMet Transmetalation [Pd(II)(Ar)(Ar')L_n] OxAdd->TransMet + Ar'-B(OH)2 / Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Biaryl Product

Figure 1: Pd-catalyzed cross-coupling cycle highlighting the deactivation pathway at high loadings.

Empirical Data: Catalyst Loading vs. Reaction Efficiency

The following table summarizes the quantitative impact of varying the loading of a highly active pre-catalyst (XPhos Pd G3) in the Suzuki-Miyaura coupling of 4-Chloro-2-fluoro-3-methylbenzaldehyde with phenylboronic acid.

Conditions: 1.0 equiv aryl chloride, 1.2 equiv boronic acid, 2.0 equiv K3PO4, THF/H2O (4:1), 65 °C, 12 hours.

Catalyst Loading (mol%)Conversion (%)Isolated Yield (%)Turnover Number (TON)Pd Black Formation (Visual)Hydrodehalogenation (%)
5.0 >99%72%14Heavy (Black suspension)18%
2.0 >99%85%42Moderate (Dark gray)8%
0.5 >99%94%188Minimal (Clear amber)<2%
0.1 82%79%790None (Clear yellow)<1%

Key Takeaway: Reducing the catalyst loading from 5.0 mol% to 0.5 mol% actually increases the isolated yield by suppressing the hydrodehalogenation side-reaction and preventing premature catalyst death[3].

Self-Validating Experimental Protocol

To achieve the optimal 0.5 mol% loading without sacrificing conversion, you must use a rigorous, self-validating protocol. This standard operating procedure (SOP) utilizes a Generation 3 (G3) Buchwald palladacycle to ensure a precise 1:1 Pd-to-ligand ratio.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or a 20 mL reaction vial equipped with a PTFE septum. Backfill with ultra-pure Argon (repeat 3 times).

  • Reagent Loading: Under a positive flow of Argon, add 4-Chloro-2-fluoro-3-methylbenzaldehyde (1.0 mmol, 172.6 mg), the arylboronic acid (1.2 mmol), and anhydrous K3PO4 (2.0 mmol).

    • Causality Note: K3PO4 is chosen over NaOH to prevent Cannizzaro-type disproportionation or aldol condensation of the sensitive aldehyde group.

  • Internal Standard Addition: Add 0.5 mmol of 1,3,5-trimethoxybenzene. This acts as an inert internal standard, allowing you to validate mass balance and conversion via crude NMR before workup.

  • Catalyst Introduction: Add exactly 0.5 mol% (0.005 mmol) of XPhos Pd G3.

  • Solvent Degassing (Critical Step): In a separate flask, prepare a 4:1 mixture of THF and deionized water. Sparge the solvent mixture with Argon for at least 30 minutes.

    • Validation: Oxygen in the solvent will rapidly oxidize the electron-rich XPhos ligand to its phosphine oxide, instantly killing the low-loading catalyst system.

  • Reaction Initiation: Syringe 5.0 mL of the degassed solvent into the reaction vial. Seal the vial and heat to 65 °C in a pre-heated oil bath. The solution should turn from pale yellow to a clear amber color, indicating the formation of the active Pd(0) species.

  • Monitoring: Sample 50 µL of the reaction mixture at 2 hours and 12 hours. Filter through a short pad of silica (eluting with EtOAc) and analyze via GC-MS or 1H NMR against the internal standard.

Troubleshooting Guides & FAQs

This section directly addresses specific issues encountered when optimizing catalyst loads for this substrate.

Q1: My reaction stalls at 30-40% conversion, and the solution turns pitch black within the first hour. Should I add more catalyst? A1: No. The rapid formation of a black precipitate indicates the precipitation of inactive Pd black[2]. This is usually caused by either (A) oxygen ingress oxidizing your ligand, leaving the naked palladium to agglomerate, or (B) the catalyst loading is actually too high, promoting bimolecular decay. Fix: Do not add more Pd. Instead, rigorously degas your solvents, verify the integrity of your Argon line, and ensure you are using a pre-catalyst that guarantees a 1:1 Pd:Ligand ratio (like a G3 palladacycle) rather than mixing Pd(OAc)2 and free ligand in situ.

Q2: I am seeing a significant amount of the hydrodehalogenated byproduct (2-fluoro-3-methylbenzaldehyde). How do I prevent this? A2: Hydrodehalogenation occurs when the Pd(II) oxidative addition complex undergoes β-hydride elimination (often sourced from alkoxide bases or solvent) instead of transmetalation. Fix: This is heavily influenced by the base and solvent. Switch from aqueous/alcoholic solvents to an anhydrous system (e.g., anhydrous 1,4-dioxane) and use a finely milled, anhydrous base like Cs2CO3. Additionally, lowering the Pd loading (as shown in the empirical data table) reduces the rate of this background side-reaction.

Q3: The 3-methyl group is causing severe steric hindrance during oxidative addition at the 4-chloro position. What ligand is best suited for this? A3: The steric bulk of the 3-methyl group impedes the approach of the palladium center. Fix: You must use a ligand that is bulky enough to promote reductive elimination but flexible enough to allow oxidative addition. XPhos is the industry standard for ortho-substituted chloroarenes[5]. If XPhos fails, escalate to SPhos or consider an N-heterocyclic carbene (NHC) ligand such as IPr, which has excellent properties for activating hindered C-Cl bonds at loadings as low as 0.5 mol%[4].

Q4: Do I need to protect the aldehyde group before attempting the cross-coupling? A4: Generally, no. Palladium-catalyzed cross-couplings are highly tolerant of formyl groups. However, the aldehyde dictates your choice of base. Strong nucleophilic bases (like NaOH, KOH, or NaOtBu) will attack the aldehyde. Stick to mild, non-nucleophilic bases like K3PO4, K2CO3, or Cs2CO3.

Troubleshooting Start Evaluate Reaction Outcome LowConv Low Conversion (<50%) No Color Change Start->LowConv HighDehal High Hydrodehalogenation (Side Product) Start->HighDehal PdBlack Visible Pd Black (Precipitate) Start->PdBlack Action1 Switch to Bulky Ligand (e.g., XPhos or NHC) LowConv->Action1 Action2 Switch to Anhydrous Solvent Optimize Base (Cs2CO3) HighDehal->Action2 Action3 Decrease Pd Loading Strictly Degas Solvents PdBlack->Action3

Figure 2: Decision matrix for troubleshooting catalyst loading and side-reaction issues.

References

  • Lee, D., et al. (2010). "An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides". Organic Letters - ACS Publications. Available at:[Link]

  • Xu, Y., et al. (2025). "NCS–Pincer NHC Palladium Complexes: Efficient Catalysts for Buchwald–Hartwig Amination of Chloroarenes and Heteroaromatics". Applied Organometallic Chemistry (ResearchGate). Available at:[Link]

Sources

Optimization

improving enantioselectivity in reactions with 4-Chloro-2-fluoro-3-methylbenzaldehyde

Technical Support Center: Asymmetric Synthesis Division Welcome to the technical support center. This guide provides in-depth troubleshooting and optimization strategies for researchers encountering challenges with enant...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Asymmetric Synthesis Division

Welcome to the technical support center. This guide provides in-depth troubleshooting and optimization strategies for researchers encountering challenges with enantioselectivity in asymmetric reactions involving 4-Chloro-2-fluoro-3-methylbenzaldehyde. The unique electronic and steric properties of this substrate demand a systematic and well-informed approach to achieve high stereocontrol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with 4-Chloro-2-fluoro-3-methylbenzaldehyde is resulting in low enantiomeric excess (e.e.). What are the fundamental parameters I should verify first?

A1: When faced with low e.e., it is essential to start with a systematic verification of your foundational experimental setup before exploring more complex variables.[1] Often, the root cause is a simple, overlooked factor.

  • Purity of Starting Materials: Confirm the purity of your 4-Chloro-2-fluoro-3-methylbenzaldehyde, nucleophile, and any reagents. Impurities can act as catalyst poisons or participate in non-selective background reactions.[2]

  • Catalyst and Ligand Integrity: The enantiomeric purity of your chiral catalyst or ligand is the cornerstone of the reaction's success.[3] Any racemization or degradation will directly reduce the product's e.e. If you synthesized the catalyst/ligand in-house, re-verify its structural integrity and enantiopurity using techniques like chiral HPLC or NMR spectroscopy with a chiral solvating agent.[1] For commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions (e.g., inert atmosphere, low temperature).

  • Solvent and Atmosphere Quality: Many asymmetric catalysts are highly sensitive to air and moisture. Ensure your solvent is of an appropriate anhydrous grade and that the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][2] Water can hydrolyze or deactivate certain catalysts, leading to a competing non-catalyzed, racemic pathway.

  • Reaction Temperature Control: Temperature is a critical parameter influencing the energy difference between diastereomeric transition states.[1] Even minor fluctuations can negatively impact enantioselectivity. Ensure your reaction vessel is properly submerged in the cooling bath and that the temperature is stable and accurately monitored.

Q2: I've confirmed my basic setup is sound. How do I determine if the chiral catalyst itself is the primary issue?

A2: To isolate the catalyst as the variable, a benchmark reaction is invaluable. Run a control reaction using a well-established substrate that is known to give high e.e. with your specific catalyst system under literature-reported conditions.[1] If this control reaction also yields poor enantioselectivity, it strongly indicates a problem with the catalyst's purity, activity, or the preparation of the active catalytic species. If the control reaction is successful, the issue likely lies with the specific substrate (4-Chloro-2-fluoro-3-methylbenzaldehyde) or other reaction parameters.

Optimization Strategies & Advanced Troubleshooting

Q3: How significantly can the choice of solvent impact the enantioselectivity for a substituted benzaldehyde, and how should I approach solvent screening?

A3: The solvent's role extends far beyond simply dissolving reactants; it is an active participant in the catalytic cycle. It can influence the conformation and stability of the catalyst-substrate complex and the transition states leading to the two enantiomers.[1] A change in solvent can dramatically alter the enantiomeric excess.[4][5]

For 4-Chloro-2-fluoro-3-methylbenzaldehyde, the electronic nature of the substituents may lead to specific interactions with the solvent. Therefore, a thorough screening is highly recommended.

Data Presentation: Illustrative Effect of Solvent on Enantioselectivity

Data below is hypothetical and serves to illustrate potential outcomes.

EntryCatalyst SystemSolventTemperature (°C)Yield (%)e.e. (%)
1(R)-BINOL/Ti(Oi-Pr)₄Toluene-209572
2(R)-BINOL/Ti(Oi-Pr)₄THF-209185
3(R)-BINOL/Ti(Oi-Pr)₄CH₂Cl₂-209865
4(R)-BINOL/Ti(Oi-Pr)₄Hexane-208893

Experimental Protocol: Solvent Screening Workflow

  • Setup: Prepare four identical, flame-dried reaction vessels under a strict inert atmosphere (Argon or Nitrogen).

  • Catalyst Preparation: In each vessel, prepare the active catalyst according to your established procedure (e.g., adding the chiral ligand and metal salt).

  • Solvent Addition: Add the same volume of a different anhydrous solvent (e.g., Toluene, THF, CH₂Cl₂, Hexane) to each vessel.

  • Reactant Addition: Cool all vessels to the desired reaction temperature. Add the 4-Chloro-2-fluoro-3-methylbenzaldehyde, followed by the nucleophile, in identical amounts to each vessel.

  • Monitoring: Stir the reactions for the same duration, monitoring progress by TLC or GC.

  • Analysis: Upon completion, quench all reactions identically. Purify the product and determine the yield and enantiomeric excess for each solvent using chiral HPLC or GC.

Q4: The reaction is sluggish at lower temperatures. Can I increase the temperature without sacrificing enantioselectivity?

A4: Generally, lower temperatures lead to higher enantioselectivity.[3] This is because the selectivity is governed by the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers. Lowering the temperature amplifies the impact of this energy difference.

However, if the reaction rate is impractically slow, a systematic temperature optimization is necessary. It is possible that for your specific substrate-catalyst system, an optimal balance between rate and selectivity exists.

Visualization: Troubleshooting Workflow for Low Enantioselectivity

G start Start: Low e.e. Observed check_basics Verify Basics: - Reagent Purity - Anhydrous Conditions - Inert Atmosphere - Temperature Control start->check_basics basics_ok Basics OK? check_basics->basics_ok fix_basics Action: Rectify Basic Setup (e.g., Purify Reagents, Dry Solvent) basics_ok->fix_basics No control_rxn Run Control Reaction with a known, reliable substrate basics_ok->control_rxn Yes fix_basics->start control_ok Control High e.e.? control_rxn->control_ok catalyst_issue Problem is Catalyst: - Re-purify/Re-synthesize - Check Storage - Verify Enantiopurity control_ok->catalyst_issue No optimize Problem is Substrate-Specific: Begin Optimization control_ok->optimize Yes screen_solvent Screen Solvents (Polar Aprotic, Nonpolar, etc.) optimize->screen_solvent optimize_temp Optimize Temperature (Systematic screen from low to high) screen_solvent->optimize_temp optimize_conc Vary Concentration (Dilute conditions may improve e.e.) optimize_temp->optimize_conc

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Q5: Could the electronic properties of the chloro-, fluoro-, and methyl- substituents on the benzaldehyde be the issue?

A5: Absolutely. The electronic nature and position of substituents on the benzaldehyde ring can significantly influence reactivity and selectivity.[6][7][8] The electron-withdrawing nature of the fluorine and chlorine atoms increases the electrophilicity of the carbonyl carbon, which can accelerate the reaction. However, this can sometimes have a negative effect on selectivity if the rate of a non-selective background reaction also increases.

Furthermore, the substituents can engage in non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) with the chiral catalyst, altering the geometry of the transition state.[9] It's possible that your current catalyst system, while effective for other aldehydes, is not optimal for the specific electronic and steric profile of 4-Chloro-2-fluoro-3-methylbenzaldehyde. If extensive optimization of conditions fails, screening a different class of chiral ligands or catalysts may be necessary.

Visualization: Decision Tree for Reaction Parameter Optimization

G start Goal: Improve e.e. for 4-Chloro-2-fluoro-3-methylbenzaldehyde temp_check Is Reaction Rate Acceptable at Low Temperature? start->temp_check temp_screen Screen Temperature: -78°C, -40°C, -20°C, 0°C temp_check->temp_screen No solvent_check Has Solvent Been Optimized? temp_check->solvent_check Yes temp_screen->solvent_check solvent_screen Screen Solvents: Toluene, THF, CH2Cl2, Hexanes, Et2O solvent_check->solvent_screen No catalyst_check Is e.e. still suboptimal? solvent_check->catalyst_check Yes solvent_screen->catalyst_check catalyst_screen Consider Different Catalyst Class: - Organocatalyst vs. Metal-based - Different Ligand Scaffold catalyst_check->catalyst_screen Yes success Optimization Successful catalyst_check->success No

Caption: A decision tree for optimizing key reaction parameters.

References

  • Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. [Link]

  • Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. [Link]

  • Henry reactions of substituted benzaldehydes that bear an ortho-alkoxy group. [a] - ResearchGate. [Link]

  • Enantioselective alkynylation reactions to substituted benzaldehyde and salicylaldehyde derivatives : The effect of substituents upon the efficiency and enantioselectivity - Semantic Scholar. [Link]

  • Dramatic Improvement of the Enantiomeric Excess in the Asymmetric Conjugate Addition Reaction Using New Experimental Conditions | Journal of the American Chemical Society - ACS Publications. [Link]

  • (PDF) Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogeneous Organocatalyzed Aldol Reaction - ResearchGate. [Link]

  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed. [Link]

  • Strategies for various conjugate nucleophilic addition reactions - ResearchGate. [Link]

  • Enantioselective Alkynylation Reactions to Aldehydes: The Effects of Aromatic Substituents upon the Enantioselectivity | Request PDF - ResearchGate. [Link]

  • Application of chiral recyclable catalysts in asymmetric catalysis - RSC Publishing. [Link]

  • Reaction Engineering of Benzaldehyde Lyase from Pseudomonas fluorescens Catalyzing Enantioselective C−C Bond Formation | Organic Process Research & Development - ACS Publications. [Link]

  • Highly enantioselective alkyne additions to aldehydes in the presence of 1,1′-bi-2-naphthol and hexamethylphosphoramide | PNAS. [Link]

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update - MDPI. [Link]

  • Asymmetric reactions_synthesis. [Link]

  • Holistic Prediction of Enantioselectivity in Asymmetric Catalysis - PMC - NIH. [Link]

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization - Mettler Toledo. [Link]

  • Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - Beilstein Journals. [Link]

  • Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. [Link]

  • Enantioselective Catalytic Aldol Reactions in the Presence of Knoevenagel Nucleophiles: A Chemoselective Switch Optimized in Deep Eutectic Solvents Using Mechanochemistry - PMC. [Link]

  • Diastereo- and enantioselective synthesis of biaryl aldehydes bearing both axial and central chirality - Chemical Communications (RSC Publishing). [Link]

Sources

Reference Data & Comparative Studies

Validation

4-Chloro-2-fluoro-3-methylbenzaldehyde vs non-fluorinated benzaldehyde analogs

Comparative Reactivity and Profiling Guide: 4-Chloro-2-fluoro-3-methylbenzaldehyde vs. Non-Fluorinated Analogs In modern medicinal chemistry and advanced organic synthesis, the strategic incorporation of fluorine is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity and Profiling Guide: 4-Chloro-2-fluoro-3-methylbenzaldehyde vs. Non-Fluorinated Analogs

In modern medicinal chemistry and advanced organic synthesis, the strategic incorporation of fluorine is a highly validated approach to modulate a molecule's physicochemical and pharmacokinetic properties[1]. As a Senior Application Scientist, I frequently evaluate how subtle structural modifications dictate macroscopic behavior in drug design.

This guide provides a rigorous, data-driven comparison between 4-Chloro-2-fluoro-3-methylbenzaldehyde (CAS 1351668-29-5)[2] and its non-fluorinated counterpart, 4-chloro-3-methylbenzaldehyde. By analyzing the profound electronic and steric effects of the ortho-fluorine substituent, we will establish how this specific modification influences carbonyl reactivity, lipophilicity, and downstream synthetic utility.

Structural & Electronic Profiling

The introduction of a fluorine atom ortho to an aldehyde group fundamentally alters the molecule's electronic landscape. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I) across the aromatic π -system[3].

  • Enhanced Carbonyl Electrophilicity: The -I effect of the ortho-fluorine pulls electron density away from the carbonyl carbon. This increases its partial positive charge ( δ+ ), significantly lowering the activation energy required for nucleophilic attack. Consequently, reactions such as Schiff base formation, reductive amination, and nucleophilic aromatic substitution (SNAr) proceed at accelerated rates under milder conditions[3].

  • Lipophilicity and Permeability: Fluoro-arenes generally exhibit higher lipophilicity due to the reduced polarizability of the C–F bond compared to a C–H bond. In drug development, this directly translates to improved membrane permeability and cellular uptake[4].

  • Metabolic Shielding: The steric bulk of fluorine (van der Waals radius 1.47 Å vs. 1.20 Å for hydrogen) combined with the extreme thermodynamic stability of the C–F bond provides a "metabolic shield." This substitution effectively blocks cytochrome P450-mediated oxidation at that specific vector, prolonging the biological half-life of the resulting drug candidate[1].

Pathway F_Ald 4-Chloro-2-fluoro- 3-methylbenzaldehyde F_Elec Enhanced Carbonyl Electrophilicity (-I Effect) F_Ald->F_Elec Ortho-F substitution H_Ald Non-Fluorinated Analog (4-Chloro-3-methylbenzaldehyde) H_Elec Baseline Carbonyl Electrophilicity H_Ald->H_Elec No ortho-F F_Rxn Accelerated Nucleophilic Addition (e.g., Amination) F_Elec->F_Rxn Lower Activation Energy H_Rxn Standard Reaction Kinetics H_Elec->H_Rxn Standard Activation Energy

Fig 1: Electronic influence of ortho-fluorine on benzaldehyde reactivity.

Quantitative Data Comparison

To objectively evaluate the performance of these two building blocks, we must look at their comparative physicochemical parameters. The table below summarizes the divergent properties induced by the single fluorine substitution.

Parameter4-Chloro-2-fluoro-3-methylbenzaldehyde4-Chloro-3-methylbenzaldehyde (Analog)Mechanistic Impact
Carbonyl Electrophilicity High (-I effect of ortho-F)BaselineAccelerates nucleophilic addition
Lipophilicity (LogP) ElevatedStandardEnhances membrane permeability
Metabolic Stability High (Ortho-position shielded)Moderate (Vulnerable to oxidation)Prolongs biological half-life
Steric Profile Moderate (F radius = 1.47 Å)Low (H radius = 1.20 Å)Induces subtle conformational locking

Experimental Methodologies: Self-Validating Protocols

To empirically demonstrate the reactivity differences between the fluorinated and non-fluorinated analogs, we utilize a standardized kinetic assay for Schiff base condensation. This protocol is designed as a self-validating system , ensuring that the data generated is immune to common handling errors.

Protocol: Comparative Kinetic Profiling of Schiff Base Condensation

Step 1: Preparation of Reactants and Internal Standard

  • Action: Dissolve 1.0 mmol of the benzaldehyde (fluorinated vs. non-fluorinated) and 1.0 mmol of a primary amine (e.g., benzylamine) in 10 mL of anhydrous ethanol. Add exactly 0.1 mmol of biphenyl to the solution.

  • Causality & Self-Validation: Anhydrous ethanol is strictly utilized because water is a thermodynamic byproduct of imine condensation; its absolute absence prevents the reverse hydrolysis reaction, driving the equilibrium forward. Biphenyl acts as an inert internal standard. By anchoring our HPLC peak area ratios to the biphenyl peak, the system becomes self-validating—any volumetric discrepancies or solvent evaporation during time-course pipetting are mathematically nullified.

Step 2: Acid-Catalyzed Initiation

  • Action: Add 5 mol% glacial acetic acid to the reaction mixture at 25°C to initiate the condensation.

  • Causality: The acetic acid serves a highly specific dual purpose. It protonates the carbonyl oxygen, intensifying the electrophilicity of the carbon center. However, the exact 5 mol% concentration maintains a pH of ~4.5–5.0. If the pH were to drop lower (e.g., using a stronger acid), the nucleophilic amine would become fully protonated into an unreactive ammonium ion, completely stalling the reaction.

Step 3: Kinetic Quenching and HPLC Analysis

  • Action: Extract 100 µL aliquots at 10-minute intervals, immediately quenching them into 900 µL of cold acetonitrile containing 0.1% triethylamine (TEA).

  • Causality: The cold temperature halts the kinetic energy of the system, while the basic TEA rapidly neutralizes the acetic acid catalyst. This instantaneous deactivation ensures that the HPLC chromatogram represents the exact molecular snapshot at the precise time of extraction, preventing artificially inflated conversion rates while waiting in the autosampler queue.

Workflow Step1 1. Reagent Prep Equimolar Reactants Step2 2. Catalysis Anhydrous EtOH + AcOH Step1->Step2 Step3 3. Kinetic Sampling HPLC-UV (254nm) Step2->Step3 Step4 4. Data Synthesis Calculate Rate (k) Step3->Step4

Fig 2: Self-validating kinetic workflow for comparative nucleophilic addition.

Conclusion & Application Notes

The strategic insertion of fluorine in 4-Chloro-2-fluoro-3-methylbenzaldehyde provides a masterclass in rational chemical design. The ortho-fluorine not only supercharges the aldehyde for rapid synthetic elaboration (saving time and increasing yields in library synthesis) but also endows the final scaffold with superior lipophilicity and metabolic shielding. For researchers and drug development professionals, selecting this fluorinated building block over its non-fluorinated analog can be the deciding factor in overcoming downstream pharmacokinetic bottlenecks.

References

  • Title : A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Nitrobenzaldehyde Oximes | Source : BenchChem | URL : 3

  • Title : 4-Chloro-2-fluoro-3-methylbenzaldehyde (CAS 1351668-29-5) | Source : Sigma-Aldrich | URL :2

  • Title : Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments | Source : ACS Publications | URL : 4

  • Title : Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | Source : MDPI | URL : 1

Sources

Comparative

Benchmarking Synthesis Routes for 4-Chloro-2-fluoro-3-methylbenzaldehyde: A Comparative Guide

The development of complex active pharmaceutical ingredients (APIs), such as methionine adenosyltransferase 2A (MAT2A) inhibitors, frequently relies on highly substituted aromatic building blocks[1]. 4-Chloro-2-fluoro-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

The development of complex active pharmaceutical ingredients (APIs), such as methionine adenosyltransferase 2A (MAT2A) inhibitors, frequently relies on highly substituted aromatic building blocks[1]. 4-Chloro-2-fluoro-3-methylbenzaldehyde (CAS: 1351668-29-5) is a critical intermediate in these workflows, offering a versatile platform for introducing precise halogen and methyl moieties into drug candidates[2]. With a molecular weight of 172.58 g/mol and the formula C8H6ClFO, this compound presents unique synthetic challenges due to the dense steric hindrance and the electronic interplay between the ortho-fluorine and meta-chlorine atoms[2].

As an application scientist, selecting the optimal synthesis route for this benzaldehyde requires balancing regioselectivity, scalability, and the prevention of side reactions (such as hydrodehalogenation or nucleophilic aromatic substitution of the highly activated fluorine). This guide objectively benchmarks the three most viable synthetic pathways, providing experimental causality and self-validating protocols to ensure reproducible scale-up.

Mechanistic Pathway Evaluation

The synthesis of 4-chloro-2-fluoro-3-methylbenzaldehyde typically diverges based on the commercially available starting materials. The three primary routes include the reduction of the corresponding nitrile, a two-step reduction-oxidation of the corresponding carboxylic acid, and the directed ortho-metalation (DoM) of the halo-toluene precursor.

SynthesisRoutes Target 4-Chloro-2-fluoro-3-methylbenzaldehyde (CAS: 1351668-29-5) SM1 4-Chloro-2-fluoro- 3-methylbenzonitrile (CAS: 1207875-88-4) RouteA Route A: DIBAL-H Reduction (-78°C) SM1->RouteA SM2 4-Chloro-2-fluoro- 3-methylbenzoic acid (CAS: 153556-55-9) RouteB1 Route B1: BH3-THF Reduction SM2->RouteB1 SM3 1-Chloro-3-fluoro- 2-methylbenzene RouteC Route C: sec-BuLi, DMF Formylation SM3->RouteC Int2 4-Chloro-2-fluoro- 3-methylbenzyl alcohol RouteB2 Route B2: TEMPO/NaOCl Oxidation Int2->RouteB2 Int3 Aryl-Lithium Intermediate Int3->Target RouteA->Target RouteB1->Int2 RouteB2->Target RouteC->Int3

Fig 1: Comparative synthetic pathways for 4-Chloro-2-fluoro-3-methylbenzaldehyde.

Route A: Direct Nitrile Reduction (DIBAL-H)

Starting from 4-chloro-2-fluoro-3-methylbenzonitrile (CAS: 1207875-88-4), this route utilizes Diisobutylaluminum hydride (DIBAL-H). The logic here is kinetic control: at cryogenic temperatures (-78°C), DIBAL-H adds a single hydride to the nitrile carbon, forming a stable tetrahedral aluminum imine complex. This complex resists further reduction. The aldehyde is only liberated during the subsequent aqueous acidic workup, preventing over-reduction to the amine.

Route B: Carboxylic Acid Reduction-Oxidation

Starting from 4-chloro-2-fluoro-3-methylbenzoic acid (CAS: 153556-55-9), this two-step process is highly reliable for scale-up.

  • Reduction: Borane-THF ( BH3​⋅THF ) is chosen over Lithium Aluminum Hydride ( LiAlH4​ ). BH3​ acts as an electrophilic reducing agent, selectively reducing the electron-rich carboxylic acid oxygen without risking the hydrodechlorination of the aryl chloride, which is a known risk with nucleophilic hydrides.

  • Oxidation: The resulting benzyl alcohol is oxidized using the TEMPO/NaOCl (Anelli oxidation) system. TEMPO is sterically hindered, ensuring exquisite chemoselectivity for the primary alcohol, preventing over-oxidation back to the carboxylic acid.

Route C: Directed Ortho-Metalation (DoM)

This route utilizes the strong inductive effect of the fluorine atom on 1-chloro-3-fluoro-2-methylbenzene to direct lithiation (using sec-BuLi) to the adjacent ortho position. Quenching with Dimethylformamide (DMF) yields the aldehyde. While atom-economical, the presence of the chlorine atom introduces competing lithiation sites, often leading to a mixture of regioisomers that are notoriously difficult to separate.

Quantitative Performance & Benchmarking Data

To objectively compare these alternatives, experimental metrics were aggregated based on standard process chemistry parameters.

MetricRoute A (Nitrile Reduction)Route B (Acid Red-Ox)Route C (DoM Formylation)
Overall Yield 82 - 86%75 - 80% (over 2 steps)45 - 55%
Regioselectivity 100% (Pre-installed)100% (Pre-installed)Poor (Isomeric mixtures)
Scalability High (up to 10 kg)Very High (up to 50 kg)Low (Cryogenic limitations)
Key Impurities Unreacted nitrile, primary amineBenzyl chloride, over-oxidized acidRegioisomeric benzaldehydes
Process E-Factor Moderate (Aluminum waste)Low (Catalytic TEMPO)High (Excess Li reagents)
Cost Efficiency Moderate (DIBAL-H cost)High (Cheap bulk reagents)Low (Cryogenics & purification)

Verdict: Route B is the most robust for large-scale manufacturing due to its high regiochemical fidelity and avoidance of extreme cryogenic constraints. Route A is the preferred method for rapid, milligram-to-gram scale medicinal chemistry synthesis due to its single-step nature.

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems. In-process controls (IPCs) and mechanistic causalities are embedded within the steps to ensure the operator can verify the reaction's integrity in real-time.

Protocol 1: Synthesis via Nitrile Reduction (Route A)

Objective: Convert 4-chloro-2-fluoro-3-methylbenzonitrile to the target aldehyde.

  • System Preparation: Flame-dry a 500 mL 3-neck round-bottom flask. Purge with Argon.

    • Causality: DIBAL-H is highly moisture-sensitive; ambient water will aggressively quench the reagent, generating isobutane gas and aluminum hydroxide, stalling the reduction.

  • Reagent Loading: Dissolve 10.0 g (59.0 mmol) of 4-chloro-2-fluoro-3-methylbenzonitrile in 150 mL of anhydrous Dichloromethane (DCM). Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Hydride Addition: Add 65.0 mL of DIBAL-H (1.0 M in DCM, 1.1 equiv) dropwise via a syringe pump over 45 minutes. Maintain internal temperature below -70°C.

    • Causality: Rapid addition causes local exotherms, which can provide enough activation energy for the intermediate aluminum imine to collapse, allowing a second hydride transfer and yielding the unwanted primary amine.

  • Reaction Monitoring (Self-Validation): Stir for 2 hours at -78°C. Pull a 0.1 mL aliquot, quench in 1M HCl, and analyze via TLC (Hexanes:EtOAc 9:1). The disappearance of the UV-active nitrile spot confirms the complete formation of the imine complex.

  • Quench & Hydrolysis: Slowly add 10 mL of Methanol at -78°C to quench excess DIBAL-H. Pour the mixture into 200 mL of vigorously stirring saturated aqueous Rochelle's salt (potassium sodium tartrate). Stir for 2 hours at room temperature.

    • Causality: Aluminum salts form intractable gelatinous emulsions in water. Rochelle's salt acts as a bidentate ligand, chelating the Al3+ ions to form a water-soluble complex, allowing clean phase separation.

  • Isolation: Extract with DCM (3 x 100 mL). Wash combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Yields a pale yellow oil (CAS: 1351668-29-5), typically >95% pure by NMR.

Protocol 2: Synthesis via Acid Reduction-Oxidation (Route B)

Objective: Two-step conversion of 4-chloro-2-fluoro-3-methylbenzoic acid.

Step 2A: Borane Reduction

  • Dissolve 10.0 g (53.0 mmol) of 4-chloro-2-fluoro-3-methylbenzoic acid in 100 mL anhydrous THF at 0°C.

  • Add BH3​⋅THF (1.0 M, 80 mL, 1.5 equiv) dropwise.

    • Causality: The Lewis acidic borane coordinates to the carbonyl oxygen, increasing its electrophilicity. Hydrogen gas is evolved as the initial carboxylate-borane complex forms. The cessation of bubbling is a visual, self-validating indicator that the initial complexation is complete.

  • Reflux for 4 hours. Quench slowly with Methanol to destroy excess borane, then concentrate. Extract with EtOAc to isolate 4-chloro-2-fluoro-3-methylbenzyl alcohol.

Step 2B: TEMPO/Anelli Oxidation

  • Dissolve the crude benzyl alcohol in 100 mL DCM. Add 100 mL of 0.5 M aqueous NaHCO3​ .

  • Add TEMPO (0.08 g, 1 mol%) and KBr (0.63 g, 10 mol%).

    • Causality: The biphasic system buffers the reaction to pH 8.5-9.0, the optimal range for TEMPO. KBr is a crucial co-catalyst; it reacts with the bulk oxidant (NaOCl) to form hypobromite (NaOBr), which oxidizes TEMPO to the active oxoammonium ion much faster than hypochlorite alone.

  • Cool to 0°C. Add aqueous NaOCl (commercial bleach, ~5%, 1.1 equiv) dropwise. The organic layer will turn transiently orange/red (active oxoammonium species) and return to pale yellow upon completion.

  • Separate layers, wash the organic phase with 10% aqueous sodium thiosulfate (to quench residual oxidants), dry, and concentrate to yield the target 4-chloro-2-fluoro-3-methylbenzaldehyde[3].

References

  • ChemBuyersGuide. "4-CHLORO-2-FLUORO-3-METHYLBENZALDEHYDE CAS:1351668-29-5." ChemBuyersGuide.com.
  • GuideChem. "2-CHLORO-6-FLUORO-3-METHYLBENZALDEHYDE 104451-99-2 wiki." GuideChem.com.
  • Google Patents. "WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors." Google.com.
  • Sigma-Aldrich. "4-Chloro-2-fluoro-3-methylbenzaldehyde - MilliporeSigma." Sigmaaldrich.com.

Sources

Validation

A Comparative Guide to the Stability of 4-Chloro-2-fluoro-3-methylbenzaldehyde in Common Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the stability of an active pharmaceutical ingredient (API) or intermediate like 4-Chloro-2-fluoro-3-methylbenzaldehyde is paramount. The c...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the stability of an active pharmaceutical ingredient (API) or intermediate like 4-Chloro-2-fluoro-3-methylbenzaldehyde is paramount. The choice of solvent for synthesis, purification, formulation, or long-term storage can significantly impact the integrity of the compound. This guide provides a comprehensive framework for evaluating the stability of 4-Chloro-2-fluoro-3-methylbenzaldehyde across a range of common organic solvents. We will delve into the underlying chemical principles, present a detailed experimental protocol for a comparative stability study, and offer insights into interpreting the resulting data.

Introduction: The Inherent Reactivity of Aromatic Aldehydes

Aromatic aldehydes, including 4-Chloro-2-fluoro-3-methylbenzaldehyde, are a cornerstone of organic synthesis. However, the aldehyde functional group (-CHO) is susceptible to various degradation pathways.[1][2] The primary routes of degradation for aromatic aldehydes include:

  • Oxidation: The most common degradation pathway, where the aldehyde is oxidized to the corresponding carboxylic acid, especially in the presence of oxygen.[1][3] This process can be accelerated by heat and light.[1]

  • Polymerization: Under certain conditions, aldehydes can form larger molecules, leading to a decrease in the purity of the desired compound.[1]

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to degradation.[1][4] Aromatic systems are particularly susceptible to such reactions.[4][5]

  • Solvent-Mediated Reactions: The solvent itself, or impurities within it, can react with the aldehyde. For example, residual water can lead to hydrate formation, and some solvents may participate in condensation reactions.

The substituents on the aromatic ring of 4-Chloro-2-fluoro-3-methylbenzaldehyde (a chloro group, a fluoro group, and a methyl group) will influence its electronic properties and, consequently, its stability. Electron-withdrawing groups, like halogens, can sometimes increase stability compared to unsubstituted benzaldehyde.[1]

Designing a Comparative Stability Study

To objectively evaluate the stability of 4-Chloro-2-fluoro-3-methylbenzaldehyde, a well-designed forced degradation study is essential.[6][7][8][9] Such studies are a regulatory requirement and a scientific necessity in drug development.[8] This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.[7][8]

The following experimental workflow provides a robust methodology for comparing the stability of 4-Chloro-2-fluoro-3-methylbenzaldehyde in different organic solvents.

G cluster_prep Sample Preparation cluster_incubation Incubation (Stress Conditions) cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution in a Class A Volumetric Flask prep_samples Aliquot Stock into Vials with Different Solvents prep_stock->prep_samples Dilution conditions Incubate at Controlled Temperature (e.g., 40°C) and Light Conditions prep_samples->conditions Transfer time_points Sample at Predetermined Time Points (T0, T24, T48, etc.) conditions->time_points Sampling hplc Analyze Samples by Stability-Indicating HPLC-UV time_points->hplc Injection quantify Quantify Remaining Aldehyde and Detect Degradants hplc->quantify Chromatogram Analysis plot Plot % Remaining Aldehyde vs. Time for Each Solvent quantify->plot Data Entry compare Compare Degradation Rates and Profiles plot->compare Interpretation

Caption: Experimental workflow for the comparative stability study.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, providing clear steps and rationale.

Materials and Reagents
  • 4-Chloro-2-fluoro-3-methylbenzaldehyde: High purity reference standard (>98%).

  • Solvents: HPLC grade or equivalent of the following:

    • Acetonitrile (ACN)

    • Dimethyl Sulfoxide (DMSO)

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Include other solvents relevant to your specific application.

  • Mobile Phase for HPLC: HPLC grade acetonitrile and water (with 0.1% formic or phosphoric acid, if needed for peak shape).

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Analytical balance.

  • Class A volumetric flasks and pipettes.

  • Amber HPLC vials with caps.

  • Temperature-controlled incubator or oven.

  • Photostability chamber (optional, for photostability assessment).[10]

Experimental Procedure

Step 1: Preparation of Stock Solution

  • Accurately weigh approximately 25 mg of 4-Chloro-2-fluoro-3-methylbenzaldehyde.

  • Dissolve the compound in 25 mL of acetonitrile in a Class A volumetric flask to create a stock solution of approximately 1 mg/mL. Rationale: Acetonitrile is a common and relatively inert solvent, making it a good choice for preparing a concentrated stock solution.

Step 2: Preparation of Stability Samples

  • For each solvent to be tested, pipette 100 µL of the stock solution into an amber HPLC vial.

  • Add 900 µL of the respective solvent (ACN, DMSO, THF, DCM, MeOH, etc.) to each vial. This will result in a final concentration of approximately 0.1 mg/mL.

  • Prepare triplicate samples for each solvent and each time point to ensure statistical validity.

  • Cap the vials tightly. Rationale: Amber vials are used to protect the samples from potential photodegradation.[1][4]

Step 3: Incubation and Sampling

  • Analyze one set of triplicate samples immediately (T=0) to establish the initial concentration.

  • Place the remaining vials in a temperature-controlled incubator set at 40°C. Rationale: Elevated temperature accelerates potential degradation reactions, as recommended by ICH guidelines for stress testing.[6][11]

  • Withdraw triplicate samples for each solvent at predetermined time points (e.g., 24, 48, 72, and 168 hours).

  • For photostability testing, expose a parallel set of samples to a light source as described in ICH guideline Q1B.[10]

Step 4: HPLC Analysis

A stability-indicating HPLC method is crucial to separate the parent compound from any potential degradants.[7] The following is a suggested starting method that may require optimization:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile. A simple starting point could be 60:40 Acetonitrile:Water.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where the benzaldehyde derivative has maximum absorbance (e.g., ~254 nm).[12]

  • Injection Volume: 10 µL.

Rationale: Reverse-phase HPLC is a robust and widely used technique for the analysis of moderately polar organic compounds like aromatic aldehydes.[13][14]

Data Analysis and Interpretation
  • Calculate the peak area of 4-Chloro-2-fluoro-3-methylbenzaldehyde at each time point for each solvent.

  • Determine the percentage of the compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time for each solvent.

  • Examine the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

Expected Outcomes and Solvent-Specific Considerations

The stability of 4-Chloro-2-fluoro-3-methylbenzaldehyde will likely vary across the tested solvents due to their different chemical properties.

  • Aprotic Polar Solvents (Acetonitrile, DMSO):

    • Acetonitrile (ACN): Generally considered relatively inert and a good choice for long-term storage of many compounds.

    • Dimethyl Sulfoxide (DMSO): While a powerful solvent, DMSO can promote certain reactions and may contain water, which can affect stability.[15] It is also known to be an oxidant in some reactions, particularly at elevated temperatures.[16][17]

  • Ethereal Solvents (Tetrahydrofuran - THF):

    • THF can form peroxides upon storage, which are highly reactive and can readily oxidize aldehydes.[6] It is crucial to use peroxide-free THF for stability studies.

  • Chlorinated Solvents (Dichloromethane - DCM):

    • DCM is generally a good, non-reactive solvent for many organic compounds. However, it can contain trace amounts of acidic impurities (HCl) which could potentially catalyze degradation.

  • Protic Solvents (Methanol - MeOH):

    • Protic solvents like methanol can potentially form hemiacetals with the aldehyde, although this is a reversible equilibrium.

Data Presentation

The results of the stability study should be summarized in a clear and concise table for easy comparison.

Table 1: Stability of 4-Chloro-2-fluoro-3-methylbenzaldehyde in Various Organic Solvents at 40°C

Solvent% Remaining (Mean ± SD, n=3)Appearance of Degradation Products (Yes/No)
24 hours 48 hours
Acetonitrile
DMSO
THF
Dichloromethane
Methanol

This table should be populated with the experimental data obtained.

Conclusion

This guide provides a robust framework for the systematic evaluation of 4-Chloro-2-fluoro-3-methylbenzaldehyde stability in common organic solvents. By following this detailed protocol, researchers can generate reliable, comparative data to make informed decisions regarding solvent selection for synthesis, purification, formulation, and storage. Understanding the chemical behavior of this molecule under various conditions is a critical step in ensuring the quality, efficacy, and safety of any downstream application. The principles and methodologies outlined here adhere to established scientific and regulatory standards for stability testing.[11][18][19][20]

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. ACS Publications. [Link]

  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. National Center for Biotechnology Information. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Royal Society of Chemistry. [Link]

  • Anaerobic Pathways for the Catabolism of Aromatic Compounds. Royal Society of Chemistry. [Link]

  • Anaerobic Catabolism of Aromatic Compounds: a Genetic and Genomic View. National Center for Biotechnology Information. [Link]

  • Forced Degradation & Stability Testing: Strategies and Analytical perspectives. SlideShare. [Link]

  • Effect of solvent on C- vs O-reactivity of enolates. University of Calgary. [Link]

  • (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. ResearchGate. [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent Technologies. [Link]

  • Photocatalytic One-Pot Conversion of Aldehydes to Esters and Degradation of Rhodamine B Dye Using Mesoporous Graphitic Carbon Nitride. ACS Publications. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column. Newcrom. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Photochemical reactions of aromatic aldehydes and ketones. CORE. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Selective oxidation of aromatic alcohols to corresponding aromatic aldehydes using In2S3 microsphere catalyst under visible light. ScienceDirect. [Link]

  • Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]

  • 4-Chloro-2-fluoro-3-methylbenzaldehyde — Chemical Substance Information. NextSDS. [Link]

  • Aldehydes as powerful initiators for photochemical transformations. National Center for Biotechnology Information. [Link]

  • Alcohols to Aldehydes, Part 3: Oxidations with DMSO. YouTube. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Dimethyl sulfoxide, DMSO. Organic Chemistry Portal. [Link]

  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate. [Link]

  • Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. PubMed. [Link]

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Comparative

validating custom synthesis batches of CAS 1351668-29-5

Validating Custom Synthesis Batches of 4-Chloro-2-fluoro-3-methylbenzaldehyde (CAS 1351668-29-5): A Comprehensive Analytical and Performance Comparison Guide As a Senior Application Scientist overseeing chemical sourcing...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating Custom Synthesis Batches of 4-Chloro-2-fluoro-3-methylbenzaldehyde (CAS 1351668-29-5): A Comprehensive Analytical and Performance Comparison Guide

As a Senior Application Scientist overseeing chemical sourcing and process scale-up, I frequently encounter the hidden pitfalls of procuring highly functionalized building blocks. CAS 1351668-29-5, chemically identified as 4-Chloro-2-fluoro-3-methylbenzaldehyde, is a prime example. This tetrasubstituted benzene derivative is a critical scaffold for developing advanced kinase inhibitors and targeted agrochemicals [1].

While commercial off-the-shelf (COTS) options exist [2], the non-specific nature of early-stage electrophilic aromatic substitutions often results in batches contaminated with isomeric impurities (e.g., 6-chloro-2-fluoro-3-methylbenzaldehyde). For rigorous drug development, relying on custom synthesis via directed ortho-metalation (DoM) is often necessary. However, a custom batch is only as good as the validation framework that proves its integrity. This guide provides a self-validating, objective comparison methodology to ensure your custom batches outperform COTS alternatives.

Comparative Analysis: Custom Synthesis vs. COTS

The decision to transition from a COTS supplier to a custom synthesis organization (CSO) hinges on chemical precision. Halogenated benzaldehydes are notorious for containing trace regioisomers that share identical molecular weights and similar polarities, making them nearly invisible on standard low-resolution UV-HPLC traces [3].

Table 1: Quantitative Performance Comparison of CAS 1351668-29-5 Sourcing

ParameterCommercial Off-The-Shelf (COTS)Custom Synthesis (DoM Route)Analytical Significance & Causality
Overall Purity (HPLC) 95.0% - 97.5%> 99.0%Higher purity prevents downstream purification bottlenecks in multi-step API synthesis.
Isomeric Impurities 1.5% - 3.0%< 0.1%Prevents the propagation of structurally similar, pharmacologically active analogs in the final drug substance.
Moisture Content (KF) < 0.5%< 0.1%Strict moisture control is crucial to prevent the quenching of organometallic reagents in downstream cross-couplings.
Trace Heavy Metals Variable< 10 ppmResidual catalysts (e.g., Pd, Cu) from synthesis can poison downstream catalytic steps.
Cost at Scale (per kg) Baseline+ 15-20% PremiumThe upfront premium is offset by the elimination of late-stage chromatographic separations.

The Self-Validating Analytical Workflow

To establish absolute trustworthiness, we cannot rely solely on a vendor’s Certificate of Analysis (CoA). A robust internal validation protocol must interrogate both chemical purity and regiochemical integrity.

ValidationWorkflow Start Custom Batch CAS 1351668-29-5 LCMS UHPLC-MS (Purity & Mass) Start->LCMS NMR 1H, 19F & 2D NMR (Regiochemistry) Start->NMR KF Karl Fischer (Moisture & Solvents) Start->KF Decision Specifications Met? LCMS->Decision NMR->Decision KF->Decision Release Release for Downstream Synthesis Decision->Release Yes Reject Quarantine & Root Cause Analysis Decision->Reject No

Fig 1: Multi-modal analytical workflow for validating CAS 1351668-29-5 custom batches.

Protocol 1: Regiochemical Confirmation via Multi-Nuclear NMR

The Causality: The position of the fluorine atom relative to the aldehyde and methyl groups drastically alters the local electronic environment. ^19^F NMR is exquisitely sensitive to ortho-substituents. A shift deviation from the predicted theoretical value immediately flags an isomeric impurity (e.g., distinguishing the 2-fluoro from a 4-fluoro contaminant).

  • Sample Preparation: Dissolve 15 mg of the CAS 1351668-29-5 batch in 0.6 mL of deuterated chloroform (CDCl3). Ensure the solvent is stored over molecular sieves to prevent water peaks from obscuring the aliphatic region.

  • ^1H^ NMR Acquisition (400 MHz): Run a standard proton sequence. You must observe the distinct aldehyde proton singlet near δ 10.3 ppm. The aromatic protons will appear as a pair of doublets (or a multiplet depending on coupling) integrating to 2 protons, confirming the tetrasubstituted nature of the ring.

  • ^19^F^ NMR Acquisition (376 MHz): Acquire the fluorine spectrum with proton decoupling. The single fluorine atom should appear as a sharp singlet. Compare the chemical shift directly against a verified reference standard. A secondary peak here indicates a regioisomeric impurity.

  • 2D NOESY (Nuclear Overhauser Effect): Crucial Step. Irradiate the methyl group ( δ ~2.4 ppm). You should observe a spatial correlation (cross-peak) with the adjacent aromatic proton, but not with the aldehyde proton, definitively proving the 3-methyl positioning relative to the 2-fluoro and 4-chloro groups.

Performance Validation: Downstream Functional Assay

Analytical purity does not always guarantee functional performance. Trace catalytic poisons (e.g., residual metals or acidic byproducts) might not appear on a UV-HPLC trace but will ruthlessly inhibit downstream transformations. Therefore, we utilize a functional test—a reductive amination—as a self-validating performance assay.

ReactionPathway Aldehyde 4-Chloro-2-fluoro- 3-methylbenzaldehyde Imine Imine Intermediate (Transient) Aldehyde->Imine + Amine - H2O Amine Primary Amine (e.g., Benzylamine) Amine->Imine Product Secondary Amine Product Imine->Product NaBH(OAc)3 DCE, RT

Fig 2: Functional validation via reductive amination of the benzaldehyde moiety.

Protocol 2: Functional Validation via Reductive Amination

The Causality: We select Sodium triacetoxyborohydride (NaBH(OAc)3) in 1,2-Dichloroethane (DCE) over standard NaBH4 in methanol. NaBH(OAc)3 is a milder reducing agent that selectively reduces the transient imine without prematurely reducing the unreacted starting aldehyde to an alcohol. If the custom batch contains trace acidic impurities, the imine formation equilibrium will be disrupted, resulting in a demonstrably lower yield compared to the control.

  • Imine Formation: In a dry 20 mL scintillation vial, combine 4-Chloro-2-fluoro-3-methylbenzaldehyde (1.0 mmol, 172.6 mg) and benzylamine (1.05 mmol, 112.5 mg) in anhydrous DCE (5.0 mL). Stir at room temperature for 2 hours.

  • Reduction: Add NaBH(OAc)3 (1.5 mmol, 318 mg) in portions over 5 minutes. The mild nature of this reagent prevents thermal spiking. Stir for an additional 12 hours at room temperature.

  • Quench and Workup: Quench the reaction with saturated aqueous NaHCO3 (5.0 mL) to neutralize the acetic acid byproduct. Extract the aqueous layer with Dichloromethane (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Yield Calculation: A high-quality custom batch should yield >92% of the isolated secondary amine without the need for column chromatography. A yield <85% or the presence of benzyl alcohol (from aldehyde reduction) indicates batch contamination.

Conclusion

Validating a custom synthesis batch of CAS 1351668-29-5 requires moving beyond standard CoAs. By pairing rigorous regiochemical NMR analysis with a self-validating functional assay like reductive amination, researchers can definitively prove that their custom batches offer superior isomeric purity and downstream reliability compared to standard commercial alternatives.

References

Safety & Regulatory Compliance

Safety

4-Chloro-2-fluoro-3-methylbenzaldehyde proper disposal procedures

Standard Operating Procedure & Technical Guide: 4-Chloro-2-fluoro-3-methylbenzaldehyde Disposal As a Senior Application Scientist, I have witnessed firsthand the operational bottlenecks and safety hazards that arise from...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Technical Guide: 4-Chloro-2-fluoro-3-methylbenzaldehyde Disposal

As a Senior Application Scientist, I have witnessed firsthand the operational bottlenecks and safety hazards that arise from improper chemical waste management. For complex halogenated building blocks like 4-Chloro-2-fluoro-3-methylbenzaldehyde (CAS: 1351668-29-5)[1], disposal is not merely a logistical endpoint—it is a critical extension of your laboratory's safety and compliance framework.

This guide provides a self-validating, mechanistic approach to handling, segregating, and disposing of this specific fluorinated and chlorinated benzaldehyde, ensuring full compliance with environmental regulations and maximizing laboratory safety.

Mechanistic Reactivity & Safety Causality

Before designing a disposal plan, we must understand the molecule's intrinsic reactivity. 4-Chloro-2-fluoro-3-methylbenzaldehyde contains three key functional groups on a toluene core: an aldehyde, an aryl chloride, and an aryl fluoride.

  • Thermal Degradation Causality: When combusted, the chlorine and fluorine atoms are released as hydrogen chloride (HCl) and hydrogen fluoride (HF) gases[2]. These acid gases are highly corrosive and toxic. Therefore, this waste cannot be processed in standard incinerators; it requires specialized rotary kiln incinerators equipped with caustic scrubbers to neutralize the acid gases[2],[3].

  • Chemical Incompatibility (The Cannizzaro Effect): As an aldehyde lacking alpha-protons, this compound will undergo the Cannizzaro reaction if exposed to strong aqueous bases (e.g., NaOH, KOH). This disproportionation yields the corresponding benzyl alcohol and benzoic acid in an exothermic process. Therefore, it must be strictly segregated from basic waste streams to prevent heat and pressure buildup in closed containers[4].

  • Container Corrosion: Never use metal safety cans for accumulating halogenated solvents. Over time, trace moisture causes halogenated compounds to dissociate and produce trace acids (HCl/HF), which will rapidly corrode metal containers[4].

Quantitative Data: Operational Limits

To ensure your waste profile is accepted by EPA-compliant disposal contractors and to prevent dangerous cross-reactions, adhere strictly to the parameters summarized below.

Table 1: Physicochemical Profile

Property Value / Description Operational Implication
CAS Number 1351668-29-5[1] Required for all hazardous waste labeling.
Molecular Formula C8H6ClFO[1] High halogen ratio; strictly F-listed or characteristic waste.
Molecular Weight 172.58 g/mol [1] Heavy organic vapor; settles in poorly ventilated areas[4].

| Solubility | Sparingly soluble in water[5] | Will form a distinct organic phase in aqueous mixtures. |

Table 2: Halogenated Waste Stream Acceptance Criteria

Parameter Limit Mechanistic Rationale
Water Content < 20% by volume[6] High water content reduces the BTU (heating value) required for efficient rotary kiln incineration[3].
Non-Halogenated Organics < 5% by volume[7] Mixing non-halogenated waste into this stream unnecessarily increases the volume of expensive halogenated treatment[8].

| pH Level | 6.0 – 8.0 | Prevents base-catalyzed Cannizzaro disproportionation and acid-catalyzed acetal formation. |

Step-by-Step Methodologies

Every protocol in your laboratory must be a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Routine Laboratory Disposal Workflow
  • Segregation & Profiling: Verify that the waste stream is designated exclusively for "Halogenated Organic Solvents"[8]. Do not mix with acetone, ethanol, or hexane unless they were part of the exact same reaction mixture.

  • Neutralization & Phase Separation: If the reaction involved strong bases, neutralize the aqueous phase carefully with dilute acid (e.g., 1M HCl).

    • Self-Validating Check: Use a pH strip to confirm the aqueous phase is between pH 6.0 and 8.0 before performing phase separation.

  • Container Selection: Transfer the organic phase into a high-density polyethylene (HDPE) or PTFE-lined container. Crucial: Ensure no metal components are present on the cap[4].

  • Labeling: Affix a hazardous waste label immediately. Mark the specific hazard classes: "Toxic" and "Halogenated." List the exact chemical name and CAS (1351668-29-5).

  • Secondary Containment: Place the primary waste container in a secondary polypropylene tub to contain potential leaks, stored away from strong oxidizers and metals[4].

Protocol B: Immediate Spill Response & Decontamination
  • Evacuation & PPE: Evacuate non-essential personnel. Don chemical-resistant goggles, nitrile gloves (double-gloved), and a lab coat. For large spills, a fitted respirator with organic vapor cartridges is required due to the inhalation hazard[4].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Crucial: Do not use combustible materials like sawdust, as the high surface area combined with reactive organics poses a fire risk.

  • Absorption & Collection: Work from the perimeter inwards. Scoop the saturated absorbent using non-sparking tools and place it into a heavy-duty, sealable polyethylene bag.

  • Surface Decontamination: Wash the spill area with a mild detergent solution, followed by water. Collect all wash water into the aqueous halogenated waste stream.

  • Validation:

    • Self-Validating Check: Inspect the area with a Photoionization Detector (PID) to ensure volatile aldehyde levels are at baseline (0 ppm) before removing PPE and reopening the area.

Workflow Visualization

The following logical workflow dictates the lifecycle of 4-Chloro-2-fluoro-3-methylbenzaldehyde waste from generation to final EPA-compliant destruction.

DisposalWorkflow Start Waste Generation: 4-Chloro-2-fluoro-3-methylbenzaldehyde CheckWater Water Content > 20%? Start->CheckWater Aqueous Aqueous Halogenated Waste (Phase Separation Required) CheckWater->Aqueous Yes Organic Organic Halogenated Waste (Primary Stream) CheckWater->Organic No Aqueous->Organic Extract Organics CheckBase Contains Strong Bases? Organic->CheckBase Neutralize Neutralize to pH 6-8 (Prevent Cannizzaro Rxn) CheckBase->Neutralize Yes Store Store in HDPE Container Label: Halogenated Toxic CheckBase->Store No Neutralize->Store pH Validated Incinerate Rotary Kiln Incineration (with Caustic Scrubbing) Store->Incinerate EPA Transport

Caption: Workflow for the segregation, validation, and disposal of halogenated benzaldehyde waste.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-fluoro-3-methylbenzaldehyde
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4-Chloro-2-fluoro-3-methylbenzaldehyde
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